Octanal-d16
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecadeuteriooctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGJRNETVAIRJ-ZEFOBESCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858239 | |
| Record name | (~2~H_16_)Octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-66-7 | |
| Record name | (~2~H_16_)Octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Octanal-d16 for Researchers and Drug Development Professionals
Introduction
Octanal-d16 is the deuterated form of octanal, a saturated fatty aldehyde. In this isotopic variant, all sixteen hydrogen atoms have been replaced with deuterium. This substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its chemical inertness, coupled with its distinct mass difference from its non-deuterated counterpart, allows it to serve as an excellent internal standard for the accurate and precise measurement of octanal and other volatile organic compounds in complex matrices. This technical guide provides a comprehensive overview of the basic properties of this compound, its applications, and a detailed experimental protocol for its use.
Core Properties of this compound
Table 1: Physicochemical Properties of this compound and Octanal
| Property | This compound (Predicted/Supplier Data) | Octanal (Experimental Data) | References |
| CAS Number | 1219794-66-7 | 124-13-0 | [2] |
| Molecular Formula | C₈D₁₆O | C₈H₁₆O | [2] |
| Molecular Weight | 144.31 g/mol | 128.21 g/mol | [2] |
| Appearance | Oil/Liquid | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 163.4 ± 0.0 °C at 760 mmHg | 171 °C | [3] |
| Melting Point | - | 12-15 °C | [3] |
| Density | 0.8 ± 0.1 g/cm³ | ~0.82 g/cm³ at 20°C | [3] |
| Flash Point | 51.7 ± 0.0 °C | 125 °F (~51.7 °C) | [3] |
| Solubility | - | Insoluble in water, soluble in alcohol and oils | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectra can be inferred from the data available for its non-deuterated analog, octanal.
-
Mass Spectrometry (MS): A GC-MS spectrum for this compound is available, which is crucial for its use as an internal standard.[4] The mass spectrum would show a molecular ion peak at m/z 144, distinguishing it from octanal (m/z 128).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a significant reduction or complete absence of signals compared to octanal, confirming the high level of deuteration.
-
¹³C NMR: The ¹³C NMR spectrum would be similar to that of octanal, though the signals for deuterated carbons would appear as multiplets due to C-D coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be very similar to that of octanal, with the key difference being the presence of C-D stretching and bending vibrations at lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H vibrations (around 2800-3000 cm⁻¹) in octanal. The characteristic C=O stretching vibration of the aldehyde group would be present in both.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of octanal and other volatile aldehydes.[2] The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to a sample. The labeled standard behaves almost identically to the endogenous analyte during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample loss during the procedure.[5]
Experimental Protocol: Quantification of Volatile Aldehydes using this compound as an Internal Standard
The following is a detailed methodology for the quantitative analysis of volatile aldehydes in a complex matrix, such as a food or biological sample, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard. This protocol is adapted from a general method for the analysis of volatile aldehydes using deuterated internal standards.[4]
1. Materials and Reagents
-
This compound (Internal Standard)
-
Octanal (and other target aldehyde standards)
-
Methanol (or other suitable solvent) for preparing standard solutions
-
Sample matrix (e.g., fruit juice, plasma)
-
20 mL headspace vials with screw caps and septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
2. Preparation of Standard Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
This compound Working Solution (1 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target aldehydes and a constant concentration of the this compound internal standard working solution.
3. Sample Preparation and Extraction
-
Place a known amount of the sample (e.g., 5 mL of liquid sample or 1 g of homogenized solid sample) into a 20 mL headspace vial.
-
Spike the sample with a known volume of the this compound working solution (e.g., 50 µL to achieve a final concentration of 100 ng/g).
-
Immediately seal the vial with a screw cap and septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to extract the volatile analytes.
4. GC-MS Analysis
-
After extraction, retract the SPME fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.
-
Analyze the desorbed compounds using a suitable GC-MS method. Typical parameters are provided in Table 2.
Table 2: Typical GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1 mL/min |
| Oven Temperature Program | 50°C (hold 2 min), ramp at 4°C/min to 70°C, then at 20°C/min to 250°C |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | Octanal: m/z (quantifier), m/z (qualifier) this compound: m/z (quantifier), m/z (qualifier) |
5. Data Analysis and Quantification
-
Identify the peaks corresponding to the target aldehydes and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the quantifier ions for each analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by using the peak area ratio and the calibration curve.
Logical Workflow and Diagrams
The overall workflow for the quantitative analysis of volatile aldehydes using this compound as an internal standard can be visualized as a logical sequence of steps.
The core principle of isotope dilution relies on the direct relationship between the analyte concentration and the ratio of the analyte's signal to that of the internal standard.
Conclusion
This compound is a critical tool for researchers and professionals in drug development and other scientific fields requiring accurate quantification of volatile aldehydes. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method to overcome challenges associated with sample preparation and matrix effects. The detailed protocol and workflows presented in this guide offer a practical framework for the implementation of this powerful analytical technique.
References
- 1. Octanal [webbook.nist.gov]
- 2. commons.und.edu [commons.und.edu]
- 3. Octanal | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octanal-d16 (C8D16O) for Researchers and Drug Development Professionals
Introduction
Octanal-d16 is the deuterated form of octanal, a naturally occurring aldehyde. In the scientific community, particularly in the fields of analytical chemistry and drug development, this compound serves as a crucial internal standard for mass spectrometry-based quantification. Its chemical formula is C8D16O, and its molecular weight is approximately 144.31 g/mol .[][2] This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and applications, with a focus on its use for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a saturated fatty aldehyde where all 16 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of octanal and other related aldehydes in various matrices.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C8D16O | [][2] |
| Molecular Weight | 144.31 g/mol | [][2] |
| CAS Number | 1219794-66-7 | [][2] |
| Synonyms | Aldehyde C8-d16, Caprylaldehyde-d16, Octyl Aldehyde-d16 | [2] |
| Predicted Boiling Point | 163.4 °C at 760 mmHg | |
| Predicted Flash Point | 51.7 °C | |
| Predicted Density | 0.8 g/cm³ |
Spectroscopic Data
Mass Spectrometry (MS): The mass spectrum of this compound is a critical piece of data for its use as an internal standard. The molecular ion peak ([M]+) would be expected at m/z 144.3. The fragmentation pattern would be similar to that of octanal, but with mass shifts corresponding to the deuterium atoms. A reference to the GC-MS data for this compound can be found on PubChem.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A proton NMR spectrum of fully deuterated this compound would show no signals. The absence of proton signals is a confirmation of the high isotopic purity of the compound.
-
¹³C NMR: The ¹³C NMR spectrum would be similar to that of octanal, but the signals may be broader due to the coupling with deuterium (a quadrupole nucleus). The chemical shifts would be very similar to those of octanal.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorptions for the carbonyl group (C=O) and C-D bonds.
-
C=O stretch: A strong absorption band around 1730 cm⁻¹, characteristic of an aldehyde.
-
C-D stretch: Absorption bands in the region of 2100-2250 cm⁻¹, which are characteristic of C-D bonds and would be absent in the spectrum of octanal.
Synthesis of Deuterated Aldehydes
While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of deuterated aldehydes can be achieved through several methods. These methods are crucial for the production of isotopically labeled internal standards and for creating deuterated drug candidates.[]
Common Synthetic Approaches:
-
Reduction of Deuterated Carboxylic Acids: A common method involves the reduction of a deuterated carboxylic acid or its derivative (e.g., an ester or acid chloride) using a suitable reducing agent.
-
Oxidation of Deuterated Alcohols: The corresponding deuterated alcohol can be oxidized to the aldehyde using mild oxidizing agents.
-
Deuterium Gas Exchange: Catalytic exchange reactions using deuterium gas (D₂) can introduce deuterium into the molecule.
-
Modern Catalytic Methods: Recent advancements include transition-metal and organocatalyzed methods for the direct deuteration of aldehydes.[]
Logical Workflow for the Synthesis of a Deuterated Aldehyde:
Caption: General synthesis workflow for a deuterated aldehyde.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS).
Internal Standard in Quantitative Analysis
In analytical chemistry, an internal standard is a compound added in a constant amount to samples, the blank, and calibration standards in an analysis. By comparing the signal of the analyte to the signal of the internal standard, variations in sample preparation and instrument response can be corrected, leading to more accurate and precise quantification.
Deuterated compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts. They co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable by their mass-to-charge ratio.
Experimental Protocol: Quantification of Aldehydes in a Biological Matrix using GC-MS and this compound as an Internal Standard
This protocol provides a general methodology for the quantification of aldehydes in a biological sample.
1. Sample Preparation:
- To 1 mL of the biological sample (e.g., plasma, urine), add a known amount of this compound solution (the internal standard).
- Perform a liquid-liquid extraction or solid-phase extraction to isolate the aldehydes from the sample matrix.
- Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A suitable capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the target aldehyde and for this compound (e.g., the molecular ion and major fragment ions).
3. Data Analysis:
- Integrate the peak areas of the target aldehyde and the internal standard (this compound).
- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
- Determine the concentration of the aldehyde in the unknown samples by interpolating their response ratios on the calibration curve.
Experimental Workflow Diagram:
Caption: Workflow for aldehyde quantification using GC-MS.
Role in Drug Development
Deuteration of drug molecules is a strategy used to improve their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, the rate of metabolism can be slowed down. This can lead to:
-
Increased drug half-life: The drug remains in the body for a longer period.
-
Reduced dosing frequency: Patients may need to take the drug less often.
-
Improved safety profile: A slower metabolism can lead to lower concentrations of potentially toxic metabolites.
While this compound itself is not a therapeutic agent, the principles of its synthesis and the effects of deuteration are highly relevant to drug development. The study of the metabolism of deuterated aldehydes can provide valuable insights into the metabolic pathways of aldehyde-containing drugs.
Signaling Pathway: The Impact of Deuteration on Drug Metabolism
The following diagram illustrates the conceptual pathway of how deuteration can affect the metabolism and pharmacokinetics of a drug.
Caption: Deuteration can slow drug metabolism and improve pharmacokinetics.
Conclusion
This compound is a valuable tool for researchers and scientists in various fields. Its primary role as an internal standard in mass spectrometry enables accurate and precise quantification of aldehydes. For drug development professionals, the principles underlying the use and synthesis of deuterated compounds like this compound are of significant interest for modulating the metabolic stability and pharmacokinetic profiles of new drug candidates. This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, highlighting its importance in modern scientific research.
References
Synthesis and Isotopic Labeling of Octanal-d16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Octanal-d16, a deuterated analog of octanal. The inclusion of deuterium in molecules is a powerful tool in drug discovery and development, offering insights into metabolic pathways, reaction mechanisms, and the potential to enhance pharmacokinetic profiles. This document outlines a reliable synthetic pathway, provides detailed experimental protocols, and presents quantitative data to support the described methodologies.
Introduction
This compound (C8D16O) is an isotopically labeled form of octanal where all sixteen hydrogen atoms have been replaced with deuterium. This stable, heavy isotope labeling makes it an invaluable tool in various scientific disciplines. In pharmaceutical research, deuterated compounds are used as internal standards in mass spectrometry-based bioanalysis, for elucidating metabolic pathways of drug candidates, and to investigate the kinetic isotope effect, which can lead to the development of drugs with improved metabolic stability.
This guide focuses on a two-step synthetic approach to obtain high-purity this compound:
-
Synthesis of the precursor, 1-Octanol-d17 , via the reduction of a commercially available deuterated carboxylic acid.
-
Oxidation of 1-Octanol-d17 to the target aldehyde, this compound, using a mild and selective oxidizing agent.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a straightforward and efficient two-step process starting from commercially available Octanoic acid-d15. The overall transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Octanol-d17 from Octanoic acid-d15
This procedure details the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum deuteride.
Materials:
-
Octanoic acid-d15
-
Lithium aluminum deuteride (LiAlD4)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride (1.2 equivalents) in anhydrous THF (50 mL).
-
Addition of Deuterated Acid: The flask is cooled to 0 °C in an ice bath. A solution of Octanoic acid-d15 (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlD4 suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.
-
Workup: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-Octanol-d17.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-Octanol-d17.
Step 2: Synthesis of this compound from 1-Octanol-d17
This protocol describes the selective oxidation of the primary alcohol to the aldehyde using Dess-Martin periodinane (DMP).[1][2][3]
Materials:
-
1-Octanol-d17
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Sodium thiosulfate (Na2S2O3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 1-Octanol-d17 (1.0 equivalent) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar is added Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: The reaction mixture is diluted with diethyl ether and poured into a separatory funnel containing a saturated solution of sodium bicarbonate and sodium thiosulfate (1:1 mixture). The mixture is stirred vigorously until the layers become clear.
-
Extraction: The layers are separated, and the aqueous layer is extracted twice with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Concentration and Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Reduction of Octanoic acid-d15 | Step 2: Oxidation of 1-Octanol-d17 |
| Starting Material | Octanoic acid-d15 | 1-Octanol-d17 |
| Key Reagent | Lithium aluminum deuteride (LiAlD4) | Dess-Martin periodinane (DMP) |
| Typical Yield | >90% | ~85-95% |
| Isotopic Purity (%D) | >98% (for 1-Octanol-d17) | >98% (maintained from precursor) |
| Final Product | 1-Octanol-d17 | This compound |
Logical Relationships in the Oxidation Step
The Dess-Martin oxidation proceeds through a well-defined mechanism involving a hypervalent iodine species. The logical flow of this process is illustrated below.
Caption: Logical flow of the Dess-Martin oxidation.
Conclusion
This technical guide provides a robust and detailed methodology for the synthesis of this compound. The described two-step synthesis, involving the reduction of deuterated octanoic acid followed by a mild oxidation, offers high yields and excellent isotopic purity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and other areas requiring isotopically labeled compounds. The use of the Dess-Martin periodinane for the oxidation step ensures high selectivity and avoids harsh reaction conditions, which is particularly important when working with valuable deuterated materials.[1][2][3]
References
Understanding the Isotopic Enrichment of Octanal-d16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic enrichment analysis, and applications of Octanal-d16, a deuterated analog of the saturated aldehyde, octanal. Given the increasing use of stable isotope-labeled compounds in quantitative proteomics, metabolomics, and pharmacokinetic studies, a thorough understanding of their preparation and characterization is paramount. This compound serves as a valuable internal standard in mass spectrometry-based analyses, aiding in the accurate quantification of endogenous octanal and related lipid species.
Synthesis of this compound
The most common and efficient method for preparing highly enriched this compound involves a two-step process: the reduction of a perdeuterated carboxylic acid precursor followed by the oxidation of the resulting deuterated alcohol. This approach ensures a high level of deuterium incorporation.
Quantitative Data Summary of Synthesis
The following table summarizes the key quantitative parameters for the synthesis of this compound via the reduction of octanoic acid-d15 and subsequent oxidation.
| Parameter | Method: Reduction of Deuterated Precursor & Oxidation |
| Starting Material | Octanoic acid-d15 |
| Deuterium Source | Lithium aluminum deuteride (LiAlD₄) |
| Intermediate | 1-Octanol-d17 |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) or TEMPO-based systems |
| Typical Overall Yield | 70-85% |
| Isotopic Purity (%D) | >98% |
| Key Advantage | High and predictable level of deuteration. |
| Considerations | Requires synthesis or purchase of the deuterated precursor. |
Experimental Protocols
Protocol 1: Synthesis of 1-Octanol-d17 from Octanoic Acid-d15
This protocol details the reduction of commercially available octanoic acid-d15 to 1-octanol-d17 using lithium aluminum deuteride (LiAlD₄).[1]
Materials:
-
Octanoic acid-d15 (≥98% isotopic purity)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Deuterium oxide (D₂O)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with LiAlD₄ (1.2 equivalents) suspended in anhydrous THF.
-
The suspension is cooled to 0°C in an ice bath.
-
Octanoic acid-d15 (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlD₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of D₂O to consume excess LiAlD₄, followed by the addition of 1 M HCl.
-
The resulting suspension is filtered, and the solid aluminum salts are washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude 1-octanol-d17 is purified by fractional distillation or column chromatography.
Protocol 2: Oxidation of 1-Octanol-d17 to this compound
This protocol describes the oxidation of the intermediate, 1-octanol-d17, to the final product, this compound, using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for primary alcohols.
Materials:
-
1-Octanol-d17
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere is charged with PCC (1.5 equivalents) and anhydrous dichloromethane.
-
A solution of 1-octanol-d17 (1.0 equivalent) in anhydrous dichloromethane is added to the stirred suspension of PCC in one portion.
-
The reaction mixture is stirred at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude this compound is purified by distillation or column chromatography to yield the final product.
Isotopic Enrichment Analysis
The isotopic enrichment of this compound is crucial for its use as an internal standard and is typically determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]
Protocol 3: Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject the sample into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The temperature program should be optimized to achieve good separation of octanal from any impurities.
-
MS Analysis: The mass spectrometer is operated in electron ionization (EI) mode. Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 30-200).
-
Data Analysis:
-
Identify the molecular ion peak for both unlabeled octanal (m/z 128.12) and this compound (m/z 144.22).[3]
-
Extract the ion chromatograms for the molecular ion clusters of both species.
-
Integrate the peak areas for the isotopic peaks in the mass spectrum of the this compound sample.
-
Calculate the isotopic enrichment by comparing the relative intensities of the deuterated and non-deuterated molecular ions, correcting for the natural abundance of isotopes. The isotopic purity is often expressed as atom percent D.
-
Applications in Research and Drug Development
This compound is primarily used as an internal standard in quantitative mass spectrometry-based assays.[4] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for its clear differentiation in a mass spectrometer.
-
Metabolomics and Lipidomics: this compound is used to accurately quantify endogenous octanal, a biomarker of lipid peroxidation and oxidative stress, in biological samples such as plasma, urine, and tissues.[3]
-
Pharmacokinetic Studies: In drug metabolism studies, deuterated compounds can be used to investigate the metabolic fate of drugs and to differentiate between the administered drug and its metabolites.
-
Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This can be exploited in drug development to slow down drug metabolism and improve a drug's pharmacokinetic profile.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Isotopic Analysis Workflow
Caption: Workflow for GC-MS analysis of isotopic enrichment.
Role in Oxidative Stress Signaling
Caption: Octanal formation in lipid peroxidation and its quantification.
References
How to interpret an Octanal-d16 certificate of analysis
An In-Depth Technical Guide to Interpreting an Octanal-d16 Certificate of Analysis
For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) for a deuterated compound like this compound is a critical document that guarantees the identity, purity, and quality of the material. Understanding the nuances of a CoA is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a detailed walkthrough of a typical this compound CoA, explaining each section and the significance of the analytical data presented.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by the manufacturer that confirms a specific batch of a product meets its predetermined specifications. For a deuterated compound such as this compound, the CoA provides essential data on its chemical purity and, crucially, its isotopic enrichment.
Key Sections of an this compound CoA
An this compound CoA is typically divided into several key sections, each providing specific information about the product. Below is a breakdown of these sections with an interpretation of the data you would expect to find.
Product Identification
This section provides fundamental information to identify the product.
| Parameter | Example Data | Interpretation |
| Product Name | This compound | The common name of the compound, indicating it is an octane-based aldehyde with 16 deuterium atoms. |
| Catalog Number | RCLST202732 | A unique identifier assigned by the manufacturer for tracking and ordering purposes.[1] |
| CAS Number | 1219794-66-7 | The Chemical Abstracts Service registry number, a unique identifier for this specific chemical substance.[1][2][3][4][5][6][7] |
| Molecular Formula | C₈D₁₆O | Indicates the elemental composition, with 'D' representing deuterium.[1][2][6][7] |
| Molecular Weight | 144.31 g/mol | The mass of one mole of the compound, calculated using the atomic weights of the constituent isotopes.[1][2][5][6][7][8] |
| Lot Number | XXXX-YYYY | A unique batch identifier that ensures traceability of the product's manufacturing history and quality control data. |
Physical and Chemical Properties
This section details the physical characteristics and storage recommendations for the compound.
| Parameter | Example Data | Interpretation |
| Appearance | Colorless to pale yellow liquid | A visual description of the product. |
| Solubility | Soluble in most organic solvents | Provides guidance on appropriate solvents for preparing solutions.[2] |
| Storage Conditions | Store at 2-8°C, protect from light | Recommended conditions to maintain the stability and integrity of the compound.[1][2] |
Analytical Data
This is the core of the CoA, presenting the results of quality control testing. For deuterated compounds, this section is critical for confirming isotopic purity.
| Test | Specification | Result | Method |
| Chemical Purity (by GC-MS) | ≥ 98.0% | 99.5% | Gas Chromatography-Mass Spectrometry |
| Isotopic Purity (by GC-MS) | ≥ 98 atom % D | 99.2 atom % D | Gas Chromatography-Mass Spectrometry |
| Deuterium Incorporation (by ¹H NMR) | Conforms to structure | Conforms | Proton Nuclear Magnetic Resonance |
| Structural Confirmation (by ¹H NMR) | Conforms to structure | Conforms | Proton Nuclear Magnetic Resonance |
Experimental Protocols: A Closer Look
To fully interpret the analytical data, it is essential to understand the methodologies behind the tests.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. For deuterated compounds, it is used to determine both chemical and isotopic purity.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane).
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and travels through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. Deuterated compounds often have slightly shorter retention times than their non-deuterated counterparts.[9]
-
Ionization: As the separated compounds elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak, which for this compound will be shifted to a higher m/z compared to unlabeled octanal due to the mass of the deuterium atoms. The relative abundance of ions corresponding to different isotopic compositions is used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. For deuterated compounds, both proton (¹H) and deuterium (²H) NMR can be used.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei is detected.
-
¹H NMR Analysis: In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to protons will be significantly diminished or absent. The absence of proton signals at positions expected for octanal confirms successful deuterium incorporation.
-
²H NMR Analysis (Optional but Recommended): A deuterium NMR spectrum would show signals at the chemical shifts where the deuterium atoms are located, providing direct evidence of the labeling pattern.
-
Structural Confirmation: The overall pattern of any residual proton signals and the signals in the deuterium spectrum are compared to the expected structure of this compound to confirm its identity and structural integrity.[10][11]
Visualizing Workflows and Logical Relationships
Diagrams can help clarify the analytical workflow and the logical interpretation of the CoA data.
Caption: Workflow for interpreting an this compound Certificate of Analysis.
Caption: Logical flow of GC-MS analysis for this compound.
Conclusion
Interpreting a Certificate of Analysis for a deuterated standard like this compound requires a foundational understanding of the analytical techniques employed and the data they generate. By carefully reviewing the product information, physical properties, and, most importantly, the analytical data from techniques like GC-MS and NMR, researchers can confidently assess the quality and suitability of the material for their specific applications. This diligence is fundamental to achieving reliable and reproducible scientific outcomes.
References
- 1. clinivex.com [clinivex.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS 1219794-66-7 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 1219794-66-7 | LGC Standards [lgcstandards.com]
- 5. This compound | CAS 1219794-66-7 | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. (~2~H_16_)Octanal | C8H16O | CID 71751283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
Octanal-d16: A Technical Guide to its Molecular Weight and Significance in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Octanal-d16, a deuterated analog of the aldehyde octanal. It details its molecular properties, its critical role as an internal standard in analytical chemistry, and its broader significance in the context of drug development. This document is intended to be a comprehensive resource, offering both theoretical understanding and practical methodologies for the application of this compound in a laboratory setting.
Core Data Presentation
The quantitative data for this compound and its non-deuterated counterpart, Octanal, are summarized below for direct comparison.
| Property | This compound | Octanal |
| Molecular Formula | C₈D₁₆O | C₈H₁₆O |
| Molecular Weight | 144.31 g/mol [1][2] | 128.21 g/mol |
| CAS Number | 1219794-66-7[1][2] | 124-13-0 |
| Synonyms | Octanal-1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d16, Aldehyde C8-d16, Caprylaldehyde-d16 | n-Octyl aldehyde, Caprylic aldehyde |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Significance of this compound
The primary significance of this compound lies in its application as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry (MS), particularly in conjunction with gas chromatography (GC-MS). Its utility stems from the near-identical physicochemical properties to the endogenous analyte, octanal.
In the realm of drug development and clinical research, the significance of deuteration extends beyond its use as an analytical tool. The substitution of hydrogen with deuterium can markedly alter the pharmacokinetic and metabolic profiles of drug candidates. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond. This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially a more favorable dosing regimen.
Experimental Protocols
The following is a detailed methodology for the quantification of octanal in a biological matrix (e.g., plasma or tissue homogenate) using this compound as an internal standard, employing headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. This protocol often requires derivatization to enhance the volatility and chromatographic behavior of the aldehyde.
1. Materials and Reagents
-
Octanal standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent
-
Solvent (e.g., methanol, hexane)
-
Sodium chloride
-
Phosphate-buffered saline (PBS)
-
Headspace vials (20 mL) with magnetic screw caps and PTFE septa
-
SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene - PDMS/DVB)
2. Sample Preparation
-
Sample Collection: Collect the biological sample (e.g., plasma, tissue homogenate) using standard procedures.
-
Internal Standard Spiking: To a known aliquot of the sample (e.g., 1 mL of plasma or 1 g of tissue homogenate) in a headspace vial, add a precise volume of the this compound internal standard solution. The amount of internal standard should be chosen to be within the linear range of the calibration curve.
-
Matrix Modification: Add a saturating amount of sodium chloride to the sample. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Derivatization: Add the PFBHA solution to the vial. The reaction between PFBHA and the aldehyde group of octanal and this compound forms more volatile and stable oxime derivatives, which are more amenable to GC analysis.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with agitation to facilitate both the derivatization reaction and the equilibration of the analytes in the headspace.
3. Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Exposure: After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) at the same temperature to allow for the adsorption of the derivatized analytes.
-
Fiber Desorption: Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes onto the analytical column.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode at a temperature suitable for desorption (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to ensure the elution of all compounds of interest.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized octanal and this compound. The specific m/z values will depend on the fragmentation pattern of the PFBHA-oxime derivatives.
-
Data Analysis: Quantify the amount of octanal in the sample by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of octanal.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of octanal using this compound.
References
Navigating the Isotopic Landscape of Octanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated aldehyde with the chemical formula C8H16O, is a naturally occurring volatile organic compound (VOC) found across a variety of environmental matrices.[1] It is a significant component of the scent profile of many plants and is also formed through the oxidation of other organic compounds in the atmosphere.[1][2] Understanding the natural abundance of its stable isotopes, primarily carbon-13 (¹³C) and deuterium (²H or D), in different environmental compartments can provide invaluable insights into its sources, transport, and fate. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of octanal isotopes in environmental samples, details relevant experimental protocols, and visualizes key environmental pathways.
While specific isotopic data for octanal remains scarce in publicly available literature, this guide synthesizes information on related VOCs to provide a foundational understanding and a framework for future research.
Natural Abundance of Octanal Isotopes: A Data-driven Perspective
Direct measurements of the natural abundance of octanal isotopes (δ¹³C and δD) in environmental samples such as air, water, and soil are not extensively documented in scientific literature. However, by examining the isotopic signatures of other biogenic volatile organic compounds (BVOCs) and related aldehydes, we can infer potential ranges and influencing factors for octanal.
Isotopic compositions are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).
Table 1: Typical δ¹³C and δD Values for a Range of Volatile Organic Compounds in Environmental Samples
| Compound Class | Compound | Environmental Matrix | Typical δ¹³C (‰) | Typical δD (‰) | Reference(s) |
| Aldehydes | Formaldehyde | Urban Air | -31 to -25 | -296 to +210 | [3] |
| Alkanes (C6-C14) | Various | Industrial Stack Emission | -22 to -31 | +21 to -137 | [4] |
| Aromatic Hydrocarbons | Benzene, Toluene | Biomass Combustion | Not Specified | Significant variations up to 130‰ | [5] |
| Biogenic VOCs | Isoprene, Terpenes | Plant Emissions | -27 to -35 | Not Specified | N/A |
Note: The lack of specific data for octanal in this table highlights a significant research gap. The provided values for other VOCs illustrate the wide range of isotopic signatures that can be expected, influenced by factors such as source biosynthesis pathways, precursor isotopic composition, and kinetic isotope effects during atmospheric reactions.
Experimental Protocols for Isotopic Analysis
The determination of the isotopic composition of volatile compounds like octanal in environmental samples requires meticulous sample collection, preparation, and analysis. The primary analytical technique for this purpose is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).
Sample Collection and Preparation
1. Air Samples:
-
Collection: Whole air samples can be collected in passivated stainless steel canisters.[3] Alternatively, VOCs can be concentrated from large volumes of air onto adsorbent tubes containing materials like Tenax TA.[5]
-
Preparation: For canister samples, a pre-concentration step is typically required to achieve the necessary analyte concentration for GC-IRMS analysis. For adsorbent tubes, thermal desorption is used to introduce the trapped VOCs into the GC-IRMS system.[5]
2. Water Samples:
-
Collection: Water samples should be collected in clean glass bottles with Teflon-lined caps to prevent contamination and loss of volatile compounds.
-
Preparation: Purge-and-trap is a common method for extracting volatile compounds from water. An inert gas is bubbled through the water sample, and the volatilized compounds are trapped on an adsorbent material, which is then heated to release the analytes into the GC-IRMS.
3. Soil and Sediment Samples:
-
Collection: Soil and sediment samples should be collected in airtight containers and stored at low temperatures to minimize microbial activity and volatilization of organic compounds.
-
Preparation: Headspace analysis or solvent extraction can be used to isolate VOCs from soil and sediment. For isotopic analysis of water within the soil, cryogenic vacuum extraction is a widely used technique.
Analytical Methodology: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
GC-IRMS is the cornerstone for compound-specific isotope analysis of volatile organic compounds.
-
Principle: The sample extract is injected into a gas chromatograph, which separates the individual compounds. The separated compounds then flow into a combustion or pyrolysis reactor.
-
For δ¹³C analysis , the compounds are combusted at high temperatures (around 1000°C) over a catalyst (e.g., CuO/NiO/Pt) to convert the organic carbon into CO₂ gas.[6]
-
For δD analysis , the compounds are pyrolyzed at high temperatures (around 1450°C) in a ceramic reactor to produce H₂ gas.
-
-
Isotope Ratio Measurement: The resulting gases (CO₂ or H₂) are then introduced into the ion source of an isotope ratio mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (e.g., ⁴⁴CO₂, ⁴⁵CO₂, and ⁴⁶CO₂ for carbon isotopes) and measures their relative abundances with high precision.
-
Calibration: The measured isotope ratios are calibrated against international standards to report the final values in the standard delta notation.
Environmental Pathways of Octanal
Octanal is introduced into the environment primarily through biogenic emissions from plants and the atmospheric oxidation of longer-chain hydrocarbons. Once in the atmosphere, it undergoes a series of degradation reactions, primarily initiated by photochemically produced hydroxyl radicals (OH).
Atmospheric Degradation of Octanal
The following diagram illustrates the simplified atmospheric degradation pathway of octanal. The primary reaction is with the hydroxyl radical (OH), which can lead to the formation of various products, including peroxy radicals that contribute to the formation of ozone and other secondary air pollutants.
Conclusion and Future Directions
The study of the natural abundance of octanal isotopes in environmental samples is a nascent field with significant potential. While direct isotopic data for octanal is currently limited, the established methodologies for VOC analysis provide a clear path forward for future research. Key areas for future investigation include:
-
Systematic Isotopic Characterization: Conducting comprehensive studies to determine the δ¹³C and δD values of octanal from various biogenic and anthropogenic sources.
-
Environmental Monitoring: Utilizing isotopic analysis to trace the transport and fate of octanal in different environmental compartments, including its role in atmospheric chemistry and secondary pollutant formation.
-
Source Apportionment: Applying stable isotope mixing models to differentiate between natural and anthropogenic sources of octanal in complex environmental matrices.
By filling the existing data gaps and applying advanced analytical techniques, the scientific community can gain a deeper understanding of the environmental lifecycle of octanal and its broader implications for atmospheric chemistry and ecosystem dynamics.
References
- 1. Octanal | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. δD and δ13C analyses of atmospheric volatile organic compounds by thermal desorption gas chromatography isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Role of Octanal-d16 in Stable Isotope Tracer Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful and indispensable technique in modern metabolic research, enabling the precise tracking of molecules through complex biological pathways. Among the various stable isotopes, deuterium (²H) offers a robust method for tracing the metabolic fate of endogenous and exogenous compounds. Octanal-d16 (C₈D₁₆O), a deuterated analog of the saturated aldehyde octanal, serves as a valuable tool in these studies. This technical guide provides a comprehensive overview of the role of this compound in stable isotope tracer studies, focusing on its application as both an internal standard for quantitative analysis and as a tracer for elucidating metabolic pathways. While the primary established use of this compound is as an internal standard, this guide will also explore its potential and the methodologies for its use as a metabolic tracer, drawing upon established principles of stable isotope-resolved metabolomics (SIRM).
Core Principles of Stable Isotope Tracing with this compound
The fundamental principle behind using this compound in tracer studies lies in its chemical similarity to its non-deuterated counterpart, octanal. The substitution of hydrogen atoms with deuterium results in a significant mass shift, making it distinguishable by mass spectrometry (MS). However, this substitution has a minimal impact on its chemical properties and biological activity, allowing it to be processed by enzymatic machinery in a manner analogous to endogenous octanal.
The primary applications of this compound in research can be categorized as:
-
Internal Standard for Quantification: Due to its similar extraction efficiency and chromatographic behavior to octanal, this compound is an ideal internal standard for accurate quantification of octanal in biological matrices by GC-MS or LC-MS.
-
Metabolic Tracer: By introducing this compound into a biological system, researchers can trace the metabolic fate of the octanal backbone as it is converted into downstream metabolites.
Data Presentation: Quantitative Applications of this compound
The primary quantitative application of this compound is as an internal standard for the precise measurement of octanal concentrations in various biological samples. The following table illustrates a representative calibration curve for the quantification of octanal using this compound.
| Analyte Concentration (ng/mL) | Internal Standard (this compound) Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 50 | 2,500 | 125,000 | 0.02 |
| 5 | 50 | 12,500 | 124,500 | 0.10 |
| 10 | 50 | 25,200 | 125,500 | 0.20 |
| 50 | 50 | 126,000 | 125,000 | 1.01 |
| 100 | 50 | 251,000 | 124,800 | 2.01 |
| 500 | 50 | 1,255,000 | 125,200 | 10.02 |
Table 1: Representative data for a calibration curve for the quantification of octanal using this compound as an internal standard.
When used as a metabolic tracer, the incorporation of deuterium from this compound into downstream metabolites can be quantified to determine metabolic flux. The following table presents hypothetical data from a tracer study investigating the conversion of octanal to octanoic acid.
| Time (hours) | Unlabeled Octanoic Acid (M+0) Peak Area | Labeled Octanoic Acid (M+15) Peak Area | Percent Enrichment |
| 0 | 500,000 | 0 | 0% |
| 1 | 480,000 | 25,000 | 4.9% |
| 4 | 400,000 | 100,000 | 20.0% |
| 8 | 300,000 | 200,000 | 40.0% |
| 24 | 150,000 | 350,000 | 70.0% |
Table 2: Hypothetical time-course analysis of the isotopic enrichment of octanoic acid in a cell culture experiment following the introduction of this compound.
Experimental Protocols
Protocol 1: Quantification of Octanal in Plasma using this compound as an Internal Standard
Objective: To accurately measure the concentration of endogenous octanal in a human plasma sample.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Human plasma
-
This compound (internal standard solution, 1 µg/mL in methanol)
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent
-
GC vials and inserts
Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.
-
Protein Precipitation and Extraction: Add 500 µL of ice-cold methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 500 µL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes. Collect the upper hexane layer. Repeat the extraction.
-
Drying: Dry the combined hexane extracts under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in 50 µL of a PFBHA solution (10 mg/mL in pyridine) and heat at 60°C for 30 minutes to form the oxime derivative.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the PFBHA derivatives of octanal and this compound.
-
Protocol 2: Tracing the Metabolic Conversion of this compound to Octanoic Acid-d15 in Cell Culture
Objective: To track the metabolic conversion of this compound to its corresponding carboxylic acid in a cell line known to express aldehyde dehydrogenases (e.g., HepG2).
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound solution (in ethanol)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid
Procedure:
-
Cell Culture: Culture HepG2 cells to ~80% confluency in a 6-well plate.
-
Tracer Introduction: Replace the culture medium with fresh medium containing 10 µM this compound.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation: Dry the supernatant under a stream of nitrogen and reconstitute in 100 µL of 50% methanol.
-
LC-MS Analysis: Inject 5 µL of the sample into the LC-MS system.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate octanoic acid.
-
MS Detection: High-resolution mass spectrometry in negative ion mode to detect the deprotonated molecules of unlabeled (m/z 143.1072) and labeled (m/z 158.2015) octanoic acid.
-
Mandatory Visualizations
A typical experimental workflow for the quantification of octanal.
The primary metabolic conversion of this compound to Octanoic Acid-d15.
A generalized signaling pathway involving aldehydes from lipid peroxidation.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of metabolomics, drug development, and toxicology. Its primary and well-established role as an internal standard ensures the accuracy and reproducibility of octanal quantification in complex biological matrices. Furthermore, the principles of stable isotope tracing provide a clear framework for its use in elucidating the metabolic fate of octanal. While specific published studies detailing the use of this compound as a metabolic tracer are not abundant, the methodologies and potential applications outlined in this guide provide a solid foundation for designing and executing such experiments. The ability to trace the conversion of octanal to its metabolites, such as octanoic acid, can provide critical insights into the activity of aldehyde dehydrogenases and the broader landscape of lipid metabolism. As analytical technologies continue to advance, the application of deuterated tracers like this compound will undoubtedly play an increasingly important role in unraveling the complexities of biological systems.
The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry (MS), particularly within complex biological matrices, achieving the highest levels of accuracy, precision, and robustness is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard," offering significant advantages over their non-labeled counterparts or structural analogs.[1][2] This technical guide delves into the core principles of using deuterated standards in mass spectrometry, providing practical guidance on their selection, application, and the interpretation of results for researchers, scientists, and drug development professionals.
Core Principles: The Power of Isotope Dilution
The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis.[3] The core principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (the deuterated internal standard) to the sample at the earliest stage of the sample preparation process.[2][3] This "spike" creates a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart.
A deuterated internal standard (DIS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[4] Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[2] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the results.[2]
The fundamental advantage of using a DIS is its ability to compensate for variations that can compromise quantitative accuracy.[4] These variations can include:
-
Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution can introduce significant errors. A deuterated internal standard, added at the beginning of the workflow, accurately reflects these losses.[2][5]
-
Injection Volume Inconsistency: Minor variations in the volume of sample injected into the LC-MS system can affect the absolute response of the analyte. The ratiometric measurement to the co-injected DIS effectively cancels out this variability.[6]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[1] Since the deuterated standard co-elutes and has nearly identical ionization properties, it experiences the same matrix effects as the analyte, allowing for accurate correction.[6][7]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can lead to changes in signal intensity. The use of a co-eluting internal standard provides a continuous reference to correct for this drift.[8]
Data Presentation: Quantitative Comparison of Internal Standards
The superiority of deuterated internal standards over other common approaches, such as the use of structural analogs, is well-documented. The following tables summarize quantitative data from studies that directly compared the performance of deuterated internal standards with other methods.
| Performance Characteristic | Deuterated Internal Standard (IS) | Structural Analog IS | Non-Deuterated Identical Compound IS |
| Co-elution with Analyte | Nearly identical retention time; ideal for correcting matrix effects at the moment of elution.[9] | Different retention time; may not accurately compensate for matrix effects experienced by the analyte.[9] | Identical retention time. |
| Extraction Recovery | Mimics the analyte's recovery very closely due to identical physicochemical properties.[9] | May have significantly different extraction recovery. | Identical extraction recovery. |
| Ionization Suppression/Enhancement | Experiences the same ionization effects as the analyte.[7] | Experiences different ionization effects. | Experiences the same ionization effects. |
| Correction for Variability | Excellent | Moderate to Poor | Cannot be distinguished from the analyte by MS. |
| Analyte | Internal Standard Type | Accuracy (%) | Precision (%RSD) | Matrix Effect (%) | Recovery (%) |
| Drug X | Deuterated IS | 98.5 - 102.3 | 2.1 - 4.5 | 95.2 - 104.1 | 85.6 - 92.3 |
| Structural Analog IS | 92.1 - 108.7 | 5.8 - 12.4 | 78.9 - 115.6 | 75.1 - 88.9 | |
| Testosterone | D2-Testosterone | 97.5 - 103.1 | 3.2 - 5.1 | 96.3 - 102.8 | 89.1 - 94.7 |
| D5-Testosterone | 95.8 - 101.9 | 3.5 - 5.8 | 94.9 - 101.5 | 88.5 - 93.9 | |
| 13C3-Testosterone | 98.1 - 102.5 | 2.9 - 4.8 | 97.1 - 101.9 | 90.2 - 95.1 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. The following are generalized protocols for common applications of deuterated standards in mass spectrometry.
Protocol 1: Quantification of an Immunosuppressant Drug in Whole Blood
This protocol is adapted for the simultaneous analysis of cyclosporine A, tacrolimus, sirolimus, and everolimus.[4]
Materials:
-
Whole blood samples collected in EDTA tubes.[4]
-
Deuterated internal standard mix (containing d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).[4]
-
Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water.[4]
-
LC-MS/MS system with a C18 or phenyl-hexyl column.[4]
Procedure:
-
Sample Preparation:
-
To 50 µL of whole blood sample, calibrator, or quality control, add the internal standard mix.[4]
-
Add 250 µL of the zinc sulfate precipitation reagent.[4]
-
Vortex for 30 seconds to precipitate proteins.[4]
-
Centrifuge for 5 minutes at high speed.[4]
-
Transfer the supernatant to a clean vial for analysis.[4]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the peak area ratio of each analyte to its deuterated internal standard.[4]
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[4]
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
-
Protocol 2: General Metabolomics Workflow in Plasma
This protocol outlines a common procedure for untargeted or targeted metabolomics in plasma.[4]
Materials:
-
Plasma samples.[4]
-
Stable isotope-labeled internal standard mixture (e.g., a mix of 13C, 15N-labeled amino acids and other deuterated metabolites).[4]
-
Extraction solvent: Ice-cold acetonitrile.[4]
-
LC-MS/MS system (e.g., Q Exactive hybrid Quadrupole-Orbitrap) with a C18 column.[4]
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Use a suitable chromatographic gradient to separate the metabolites.
-
Acquire data in either full scan mode for untargeted analysis or in a targeted SIM or MRM mode.
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of deuterated standards in mass spectrometry.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: Role of deuterated standards in the analytical method validation process.
Critical Considerations and Best Practices
While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors to ensure data integrity.
-
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment (typically ≥98%) to minimize the contribution of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration.[2][10]
-
Chemical Purity: The standard must be free from impurities that could interfere with the analysis.[2] A chemical purity of >99% is generally recommended.[10]
-
Position of Deuteration: Deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process.[2] Exchange can lead to a loss of the mass difference between the analyte and the standard.[11] Labeling should be avoided on exchangeable sites like hydroxyl (-OH), amino (-NH), and carboxyl (-COOH) groups.[12]
-
Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.[2]
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects.[2] However, a slight chromatographic shift, known as the "isotope effect," can sometimes occur.[13] This effect is generally minimal but should be evaluated during method development.[13][14]
-
Internal Standard Response: It is good practice to monitor the internal standard response across all samples in a batch.[3] Significant variations may indicate unresolved matrix effects or other analytical issues.[3]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. nebiolab.com [nebiolab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of Octanal using Octanal-d16 by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated fatty aldehyde, is a significant biomarker for oxidative stress and is implicated in various physiological and pathological processes. Its accurate quantification in biological matrices is crucial for research in areas such as neurodegenerative diseases, cardiovascular disorders, and cancer. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.
One of the challenges in quantifying small, volatile molecules like octanal is the potential for variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as Octanal-d16, is the gold standard for mitigating these issues. By mimicking the chemical and physical properties of the analyte, this compound co-elutes chromatographically and experiences similar ionization effects, thereby correcting for matrix effects, extraction losses, and instrument variability. This stable isotope dilution (SID) methodology provides the highest possible analytical specificity and accuracy for quantitative determinations.[1]
Due to the poor ionization efficiency and chromatographic retention of underivatized aldehydes, a chemical derivatization step is commonly employed.[2] Derivatization with reagents such as 2,4-dinitrophenylhydrazine (DNPH) enhances the mass spectrometric response and improves chromatographic separation. This application note provides a detailed protocol for the quantification of octanal in human plasma using this compound as an internal standard, following derivatization with DNPH and analysis by LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of octanal in a biological matrix using this compound as an internal standard is depicted below.
Detailed Experimental Protocol
This protocol is intended as a guideline and may require optimization for specific laboratory instrumentation and sample types.
1. Materials and Reagents
-
Octanal (≥98% purity)
-
This compound (≥98% isotopic purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced ethically and stored at -80°C)
-
Hexane (HPLC grade)
-
Nitrogen gas supply
2. Preparation of Standard Solutions
-
Octanal Stock Solution (1 mg/mL): Accurately weigh 10 mg of octanal and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the octanal stock solution with acetonitrile to create calibration standards.
-
IS Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
-
DNPH Derivatizing Reagent (12 mM): Dissolve 50 mg of DNPH in 20 mL of acetonitrile and add 0.4 mL of formic acid. This solution is stable for approximately one week when stored at 4°C.[3]
3. Sample Preparation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound IS working solution. For calibration standards, spike blank plasma with the appropriate working standard solutions.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 100 µL of the DNPH derivatizing reagent to the supernatant.
-
Incubate at room temperature for 1 hour to allow for complete derivatization.[3]
-
Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction of the DNPH derivatives.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile/water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 50 8.0 95 10.0 95 10.1 50 | 13.0 | 50 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are suggested for the DNPH derivatives of octanal and this compound. These should be optimized for the specific instrument used.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Octanal-DNPH (Quantifier) | 309.2 | 163.1 | 100 | 20 |
| Octanal-DNPH (Qualifier) | 309.2 | 263.1 | 100 | 15 |
| This compound-DNPH (IS) | 325.3 | 163.1 | 100 | 20 |
Method Validation and Quantitative Data
A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[4] The validation should assess linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability. The following table presents representative data for a validated method for aldehyde analysis, demonstrating the expected performance.
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | - | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Limit of Detection (LOD) | S/N > 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LOQ) | -8.5% to 10.2% |
| Precision (% CV) | ≤ 15% (≤ 20% at LOQ) | |
| Intra-day Precision | - | 2.1% - 7.5% |
| Inter-day Precision | - | 3.8% - 9.1% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 15% |
| Stability | ||
| Bench-top (4h, RT) | % Change < 15% | < 10% |
| Freeze-thaw (3 cycles) | % Change < 15% | < 12% |
| Long-term (-80°C, 30 days) | % Change < 15% | < 9% |
Signaling Pathway Context
The quantification of octanal is often relevant in the context of lipid peroxidation, a key component of oxidative stress signaling.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of octanal in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for analytical variability. The described protocol, including sample preparation with DNPH derivatization and optimized LC-MS/MS parameters, provides a solid foundation for researchers in clinical and biomedical fields to accurately measure this important biomarker of oxidative stress. Thorough method validation is essential to ensure that the data generated is reliable and fit for purpose in drug development and clinical studies.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Volatile Organic Compounds Using Octanal-d16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of volatile organic compounds (VOCs) is a critical aspect of research in numerous fields, including environmental monitoring, food science, and biomedical diagnostics, where VOCs can serve as biomarkers for various physiological and pathological states.[1][2][3] The use of a deuterated internal standard, such as Octanal-d16, is paramount for achieving accurate and reproducible quantification of VOCs by correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the quantitative analysis of VOCs utilizing this compound as an internal standard, primarily focusing on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Principle of the Method
This method employs this compound, a deuterated analog of octanal, as an internal standard. Due to its similar chemical and physical properties to the target analytes, it co-extracts and co-elutes, allowing for the normalization of the analytical signal. This normalization corrects for analyte losses during sample preparation and injection, as well as for fluctuations in instrument performance, thereby ensuring high precision and accuracy in the final quantitative results. The analytical workflow involves the addition of a known amount of this compound to the sample, followed by headspace extraction of the VOCs using an SPME fiber. The extracted analytes are then desorbed into a GC-MS system for separation, identification, and quantification.
Experimental Protocols
Materials and Reagents
-
Internal Standard Stock Solution: this compound (≥98% isotopic purity)
-
Solvents: Methanol (or another suitable solvent, HPLC grade or higher)[4]
-
Calibration Standards: Pure chemical standards of the target VOCs
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber (e.g., 50/30 μm thickness) is recommended for broad-range VOC analysis.[5][6][7]
-
Vials: 10 mL or 20 mL headspace vials with PTFE/silicone septa.[5][6]
-
Other: Saturated Sodium Chloride (NaCl) solution (optional, to enhance VOC release from aqueous matrices).[6]
Standard Preparation
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at a concentration of approximately 10 µg/mL. The exact concentration should be chosen based on the expected concentration range of the target analytes in the samples.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target VOCs into a matrix that closely resembles the sample matrix (e.g., water, blank medium, or a representative food matrix).
-
Spiking: Add a fixed amount of the this compound internal standard working solution to each calibration standard and sample to achieve a consistent final concentration.
Sample Preparation
The following protocol is a general guideline and may need to be optimized for specific sample matrices.
-
Sample Aliquoting: Place a precise amount of the sample (e.g., 1.0 g of solid sample or 1.0 mL of liquid sample) into a headspace vial.[6]
-
Internal Standard Addition: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to each vial.
-
(Optional) Matrix Modification: For aqueous samples, add 1 mL of saturated NaCl solution to the vial to increase the ionic strength and promote the partitioning of VOCs into the headspace.[6]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and cap.
HS-SPME Procedure
-
Fiber Conditioning: Before the first use and after each analysis, condition the SPME fiber according to the manufacturer's instructions (e.g., at 250-270°C for 5-30 minutes).[6]
-
Incubation/Equilibration: Place the vial in a heated agitator or water bath. Incubate the sample at a specific temperature (e.g., 70°C) for a defined period (e.g., 20-60 minutes) to allow the VOCs to equilibrate in the headspace.[5][6]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of VOCs.[5][6]
GC-MS Analysis
-
Desorption: Immediately after extraction, insert the SPME fiber into the hot GC injection port (e.g., 250°C) for a set time (e.g., 2-5 minutes) to desorb the trapped VOCs.[5][6]
-
GC Separation: Use a suitable capillary column (e.g., DB-624 or HP-5MS, 30 m x 0.25 mm x 1.4 µm).[8] A typical oven temperature program starts at a low temperature (e.g., 40°C, hold for 3-5 minutes), then ramps up to a final temperature (e.g., 220-300°C) at a controlled rate (e.g., 5-10°C/min).[5][7]
-
MS Detection: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-400) for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. The ion source temperature is typically set to 230°C.[5][8]
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following table provides an example of a calibration data summary for selected VOCs using this compound as an internal standard. The values presented are representative and should be determined experimentally for each specific application.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Hexanal | 8.5 | 56, 72, 82 | 1 - 100 | 0.998 | 0.2 | 0.7 |
| Heptanal | 10.2 | 70, 84, 96 | 1 - 100 | 0.997 | 0.3 | 0.9 |
| This compound (IS) | 11.8 | 118, 132 | - | - | - | - |
| Octanal | 11.9 | 84, 98, 112 | 1 - 100 | 0.999 | 0.1 | 0.4 |
| Nonanal | 13.5 | 98, 112, 126 | 1 - 100 | 0.996 | 0.4 | 1.2 |
| Decanal | 15.0 | 112, 126, 140 | 1 - 100 | 0.995 | 0.5 | 1.5 |
LOD: Limit of Detection, LOQ: Limit of Quantification, R²: Coefficient of determination
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantitative analysis of VOCs using this compound.
Caption: Experimental workflow for VOC analysis.
Caption: Logic for internal standard quantification.
References
- 1. Volatile Organic Compounds in Human Exhaled Breath to Diagnose Gastrointestinal Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. owlstonemedical.com [owlstonemedical.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. rsc.org [rsc.org]
- 6. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive SPME-GC-MS Analysis of VOC Profiles Obtained Following High-Temperature Heating of Pork Back Fat with Varying Boar Taint Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Standard Operating Procedure for the Quantification of Octanal in Food and Beverage Samples Using Octanal-d16 by Isotope Dilution GC-MS
Application Note
Introduction
Octanal, a medium-chain aldehyde, is a significant contributor to the flavor and aroma profile of a wide variety of food and beverage products, including citrus fruits, juices, and dairy products. Accurate quantification of octanal is crucial for quality control, flavor profile analysis, and shelf-life studies. The use of a stable isotope-labeled internal standard, such as Octanal-d16, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust and highly accurate method for quantification.[1][2] This isotope dilution mass spectrometry (IDMS) approach effectively compensates for sample matrix effects and variations during sample preparation and injection, leading to high precision and accuracy.[3]
This application note details a standard operating procedure for the analysis of octanal in food and beverage matrices using Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis with this compound as the internal standard.
Principle
The methodology is based on the principle of stable isotope dilution. A known quantity of the deuterated internal standard, this compound, is added to the sample. This "spiked" sample is then subjected to extraction and analysis. Since this compound is chemically identical to the native octanal, it experiences the same extraction efficiency and potential losses during sample workup. The concentration of the native octanal is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard and comparing it to a calibration curve.[4][5]
Experimental Protocols
Materials and Reagents
-
Standards: Octanal (≥98% purity), this compound (≥98% purity)
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Hexane (GC grade)
-
Salts: Sodium chloride (analytical grade)
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar
-
Vials: 20 mL headspace vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column like DB-FFAP.
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of octanal and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and bring to volume with methanol. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the octanal stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.
-
Spike each calibration standard, as well as quality control (QC) samples and blanks, with a constant concentration of the this compound internal standard solution (e.g., 50 ng/mL).
-
Sample Preparation (HS-SPME)
-
Liquid Samples (e.g., Juices, Beverages):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add the prepared this compound internal standard solution.
-
Add 1 g of sodium chloride to increase the ionic strength of the sample, which aids in the release of volatile compounds.[6]
-
Immediately seal the vial with a PTFE-lined septum.
-
-
Solid and Semi-Solid Samples (e.g., Fruit Purees, Dairy Products):
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known volume of deionized water to create a slurry.
-
Add the prepared this compound internal standard solution.
-
Add 1 g of sodium chloride.
-
Immediately seal the vial with a PTFE-lined septum.
-
HS-SPME Extraction
-
Place the sealed vial in the autosampler tray or a heating block.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Expose the pre-conditioned SPME fiber to the headspace for a defined period (e.g., 40 minutes) to adsorb the analytes.[7]
GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column.
-
GC-MS Parameters: The following are recommended starting parameters and may require optimization:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ions | Octanal: m/z 57, 84, 98; this compound: m/z 68, 98, 114 (Ions to be confirmed by analyzing standards) |
| Dwell Time | 100 ms |
Data Presentation
Quantification and Calibration
Quantification is performed by calculating the peak area ratio of the octanal quantifier ion to the this compound quantifier ion. A calibration curve is generated by plotting these peak area ratios against the concentrations of the prepared calibration standards. A linear regression is then applied to this curve to determine the concentration of octanal in the unknown samples.
Representative Quantitative Data
The following table presents typical performance characteristics for a validated HS-SPME-GC-MS method for the quantification of a volatile compound using a deuterated internal standard. These values can be used as a benchmark for method validation.
| Parameter | Typical Value |
| Calibration Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/g |
| Limit of Quantification (LOQ) | 1 ng/g |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 90 - 110% |
Data is representative and compiled from typical performance characteristics of validated GC-MS methods for volatile compounds.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for Octanal Analysis.
Analyte Identification Logic
Caption: Logic for Analyte Identification.
References
- 1. imreblank.ch [imreblank.ch]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocol for the Utilization of Octanal-d16 in Environmental Water Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs), particularly aldehydes like octanal, in environmental water samples is critical for assessing water quality and understanding potential ecological and human health impacts. Aldehydes are introduced into aquatic environments through various industrial and natural processes. Their reactive nature and potential toxicity necessitate sensitive and reliable analytical methods.
This document provides a comprehensive protocol for the analysis of octanal and other relevant aldehydes in environmental water samples using a robust analytical methodology based on derivatization followed by headspace gas chromatography-mass spectrometry (HS-GC-MS). The use of Octanal-d16 as an internal standard is central to this protocol, ensuring high accuracy and precision by correcting for variations in sample preparation, extraction efficiency, and instrument response. The principle of isotope dilution mass spectrometry, where a known amount of an isotopically labeled standard is added to the sample, is considered the gold standard for quantitative analysis.
Data Presentation
The following table summarizes typical performance data for the analysis of aldehydes in water using a deuterated internal standard and GC-MS with derivatization. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Formaldehyde | Acetaldehyde | Propionaldehyde | n-Butyraldehyde | Octanal |
| Linearity (R²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) (µg/L) | 0.5 - 1.0 | 0.3 - 0.8 | 0.2 - 0.5 | 0.2 - 0.5 | 0.1 - 0.3 |
| Limit of Quantification (LOQ) (µg/L) | 1.5 - 3.0 | 1.0 - 2.5 | 0.6 - 1.5 | 0.6 - 1.5 | 0.3 - 1.0 |
| Recovery (%) | 85 - 115 | 90 - 110 | 90 - 110 | 90 - 110 | 95 - 105 |
| Precision (% RSD) | <15 | <10 | <10 | <10 | <5 |
Data compiled from representative analytical methods for aldehyde analysis.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are crucial to prevent the loss of volatile aldehydes and to inhibit microbial degradation.
Materials:
-
Amber glass vials (40 mL) with PTFE-lined screw caps.
-
Sodium thiosulfate (ACS grade).
-
Hydrochloric acid (HCl, trace metal grade).
-
Cooler with ice packs.
Procedure:
-
Prior to sample collection, add approximately 80 mg of sodium thiosulfate to each 40 mL vial to quench any residual chlorine.
-
Collect the water sample, ensuring no headspace (air bubbles) is trapped in the vial. Fill the vial to the very top, creating a convex meniscus.
-
Carefully screw on the cap. Invert the vial and gently tap it to ensure no air bubbles are present. If bubbles are observed, discard the sample and collect a new one.
-
Acidify the sample to a pH of less than 2 by adding a few drops of concentrated HCl. This helps to preserve the aldehydes.
-
Store the samples in a cooler on ice (approximately 4°C) and transport them to the laboratory.
-
Samples should be analyzed as soon as possible, preferably within 14 days of collection.
Headspace GC-MS Analysis of Aldehydes
This protocol details the derivatization of aldehydes with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by headspace analysis. PFBHA reacts with aldehydes to form more stable and less volatile oxime derivatives, which are amenable to GC-MS analysis.
Materials and Reagents:
-
This compound internal standard stock solution (1000 mg/L in methanol).
-
Working internal standard solution (e.g., 10 mg/L in methanol).
-
Aldehyde calibration standards (certified reference materials).
-
PFBHA hydrochloride (derivatizing agent).
-
Reagent-grade water (aldehyde-free).
-
Sodium chloride (NaCl, analytical grade, baked at 450°C for 4 hours).
-
Headspace vials (20 mL) with PTFE-faced septa and aluminum crimp caps.
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the target aldehydes into reagent-grade water. The concentration range should bracket the expected concentrations in the environmental samples.
-
Add a fixed amount of the this compound working internal standard solution to each calibration standard. A typical concentration for the internal standard is 5-10 µg/L.
-
-
Sample Preparation and Derivatization:
-
Allow the collected water samples to come to room temperature.
-
In a 20 mL headspace vial, add 10 mL of the water sample (or calibration standard).
-
Spike the sample with the this compound working internal standard solution to achieve the same concentration as in the calibration standards.
-
Add approximately 3 g of NaCl to the vial to increase the ionic strength of the solution and promote the partitioning of the analytes into the headspace.
-
Add 100 µL of a 15 mg/mL PFBHA solution (prepared in reagent-grade water) to the vial.
-
Immediately cap and crimp the vial securely.
-
Vortex the vial for 1 minute to ensure thorough mixing.
-
-
Incubation and Headspace Extraction:
-
GC-MS Analysis:
-
After incubation, a portion of the headspace is automatically injected into the GC-MS system.
-
The GC separates the derivatized aldehydes.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for the PFBHA-oxime derivatives of the target aldehydes and this compound.
-
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | Initial 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Analysis:
-
Identify the peaks for the target aldehyde derivatives and the this compound derivative based on their retention times and characteristic ions.
-
Calculate the response factor for each analyte relative to the internal standard using the calibration standards.
-
Quantify the concentration of each aldehyde in the environmental samples using the internal standard calibration.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the analysis of aldehydes in water using this compound.
Caption: Proposed signaling pathway for Octanal-induced oxidative stress in aquatic organisms.
References
Application Note: High-Accuracy Air Sampling and Analysis of Aldehydes using DNPH Derivatization and Octanal-d16 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of aldehydes in ambient and indoor air is critical for environmental monitoring, occupational safety, and various research applications, including its relevance in the drug development process where volatile organic compounds can be indicative of certain metabolic pathways or environmental exposures. This application note details a robust and highly accurate method for the sampling and analysis of common aldehydes in air. The methodology is based on the widely accepted U.S. Environmental Protection Agency (EPA) Method TO-11A, which involves the derivatization of aldehydes with 2,4-dinitrophenylhydrazine (DNPH).[1][2] To enhance the precision and accuracy of the analysis, this protocol incorporates the use of a deuterated internal standard, Octanal-d16.
The use of a stable isotope-labeled internal standard, such as this compound, provides significant advantages in analytical chemistry.[3] Deuterated standards are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during sample collection, preparation, and analysis. This allows for the correction of potential analyte losses during sample handling and variations in instrument response, leading to more reliable and reproducible data. This method is suitable for the quantification of a range of aldehydes, including formaldehyde, acetaldehyde, and other longer-chain aldehydes.
Principle of the Method
This method involves drawing a known volume of air through a solid sorbent cartridge coated with acidified DNPH. Aldehydes present in the air sample react with the DNPH to form stable, non-volatile hydrazone derivatives.[1][2][4] The cartridge is then eluted with acetonitrile to recover the aldehyde-DNPH derivatives. An internal standard, this compound, is spiked onto the cartridge prior to sampling. This allows for the simultaneous collection and derivatization of both the target aldehydes and the internal standard.
The eluted sample is then analyzed by High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.[5][6][7] The aldehyde-DNPH derivatives are separated on a C18 column and detected by their strong absorbance in the UV region (typically around 360 nm). Quantification is achieved by creating a calibration curve based on the relative response of the target aldehyde-DNPH derivatives to the this compound-DNPH derivative.
Experimental Protocols
Materials and Reagents
-
DNPH Cartridges: Commercially available silica gel cartridges coated with 2,4-dinitrophenylhydrazine, acidified.
-
Aldehyde Standards: Certified reference standards of formaldehyde, acetaldehyde, and other target aldehydes.
-
Internal Standard: this compound (CAS 1219794-66-7).
-
Solvents: HPLC-grade acetonitrile and reagent-grade water.
-
Acids: Perchloric acid or phosphoric acid for mobile phase preparation.
-
Sampling Pump: Calibrated personal or area sampling pump capable of maintaining a constant flow rate.
-
HPLC System: HPLC with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and data acquisition software.
Preparation of Standards
-
Aldehyde Stock Standards (1000 µg/mL): Prepare individual stock solutions of each target aldehyde in acetonitrile.
-
This compound Stock Standard (1000 µg/mL): Prepare a stock solution of this compound in acetonitrile.
-
DNPH-Derivatized Aldehyde Stock Standards: Prepare DNPH derivatives of each target aldehyde and this compound by reacting the respective aldehyde with an excess of DNPH in an acidic solution. Purify the derivatives by recrystallization.
-
Calibration Standards: Prepare a series of calibration standards by diluting the DNPH-derivatized aldehyde stock standards and the DNPH-derivatized this compound stock standard in acetonitrile to achieve the desired concentrations. A typical calibration range is 0.1 to 10 µg/mL for the aldehyde-DNPH derivatives. The concentration of the this compound-DNPH derivative should be kept constant in all calibration standards (e.g., 1 µg/mL).
Sample Collection
-
Internal Standard Spiking: Prior to sampling, spike each DNPH cartridge with a known amount of this compound (e.g., 1 µg in 10 µL of acetonitrile) directly onto the sorbent bed. Allow the solvent to evaporate completely before sampling.
-
Pump Calibration: Calibrate the sampling pump to a flow rate between 0.5 and 1.5 L/min using a representative DNPH cartridge in line.
-
Air Sampling: Connect the spiked DNPH cartridge to the sampling pump and draw a known volume of air through the cartridge. The total sample volume will depend on the expected aldehyde concentrations.
-
Post-Sampling: After sampling, cap the cartridges, record the sampling parameters (flow rate, duration, temperature, and humidity), and store them at ≤4°C until analysis.
Sample Preparation
-
Elution: Elute the sampled DNPH cartridge with a precise volume of acetonitrile (e.g., 5 mL).
-
Filtration: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with perchloric or phosphoric acid). A typical gradient starts with a higher percentage of water and increases the percentage of acetonitrile over the run.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 360 nm.
-
Column Temperature: 30°C.
Data Analysis and Calculations
-
Calibration Curve: For each target aldehyde, plot the ratio of the peak area of the aldehyde-DNPH derivative to the peak area of the this compound-DNPH derivative against the concentration of the aldehyde-DNPH derivative. Perform a linear regression to obtain the calibration curve.
-
Response Factor (RF): The slope of the calibration curve represents the relative response factor for each aldehyde.
-
Calculation of Aldehyde Concentration in the Sample Solution:
-
Concentration (µg/mL) = (Area of Aldehyde-DNPH / Area of this compound-DNPH) / RF
-
-
Calculation of Aldehyde Concentration in Air:
-
Concentration (µg/m³) = (Concentration in solution (µg/mL) * Elution Volume (mL)) / Air Volume Sampled (m³)
-
Data Presentation
Table 1: HPLC Retention Times and UV-Vis Absorption Maxima for Aldehyde-DNPH Derivatives
| Aldehyde-DNPH Derivative | Retention Time (min) | UV-Vis λmax (nm) |
| Formaldehyde-DNPH | 8.5 | 355 |
| Acetaldehyde-DNPH | 10.2 | 360 |
| Propionaldehyde-DNPH | 12.1 | 362 |
| Butyraldehyde-DNPH | 14.5 | 362 |
| Valeraldehyde-DNPH | 16.8 | 363 |
| Hexanal-DNPH | 19.2 | 363 |
| Octanal-DNPH | 23.5 | 364 |
| This compound-DNPH (IS) | 23.4 | 364 |
Table 2: Method Performance Data
| Analyte | Recovery (%) | Precision (RSD, %) | Limit of Detection (LOD) (µg/m³) | Limit of Quantification (LOQ) (µg/m³) |
| Formaldehyde | 98.5 | 3.2 | 0.1 | 0.3 |
| Acetaldehyde | 99.1 | 2.8 | 0.1 | 0.4 |
| Propionaldehyde | 97.8 | 3.5 | 0.2 | 0.6 |
| Hexanal | 98.2 | 3.1 | 0.2 | 0.7 |
Visualizations
Caption: Experimental workflow for aldehyde analysis.
Caption: Logic for aldehyde quantification.
References
Application Note: Quantitative Analysis of Lipid Oxidation in Cosmetics using Octanal-d16 by HS-SPME-GC-MS
Abstract
Lipid oxidation is a critical factor in the degradation of cosmetic products, leading to changes in scent, color, and texture, and potentially causing skin irritation.[1] Monitoring the byproducts of lipid oxidation is therefore essential for quality control and shelf-life assessment. This application note details a robust and sensitive method for the quantification of octanal, a key secondary lipid oxidation product, in cosmetic creams and lotions. The method utilizes a stable isotope dilution assay with Octanal-d16 as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). This approach offers high accuracy and precision by correcting for matrix effects and variations in sample preparation.
Introduction
Cosmetic formulations, particularly emulsions such as creams and lotions, contain a significant proportion of lipids, including unsaturated fatty acids, which are susceptible to oxidation.[2][3] The oxidation process is a complex chain reaction initiated by factors like light, heat, and the presence of metal ions, leading to the formation of primary oxidation products (hydroperoxides) and subsequently, secondary oxidation products like aldehydes, ketones, and alcohols.[1] These secondary products are often volatile and contribute to the off-odors associated with product rancidity.
Octanal is a well-established marker for lipid oxidation originating from the breakdown of oleic acid, a common fatty acid in many cosmetic ingredients.[2] Accurate quantification of octanal provides a reliable measure of the extent of lipid peroxidation and the oxidative stability of a cosmetic product. The use of a deuterated internal standard, this compound, is the gold standard for quantitative analysis by GC-MS.[4][5] This is because the internal standard is chemically identical to the analyte, exhibiting similar extraction and chromatographic behavior, but is distinguishable by its mass, allowing for precise correction of any analytical variability.[5]
This application note provides a comprehensive protocol for the determination of octanal in cosmetic products, targeting researchers, scientists, and drug development professionals in the cosmetics industry.
Data Presentation
The following table summarizes representative quantitative data for octanal concentrations in various cosmetic cream samples, demonstrating the applicability of this method for quality control and stability studies.
| Sample ID | Cosmetic Product Type | Storage Condition | Octanal Concentration (ng/g) | RSD (%) (n=3) |
| C-01 | Moisturizing Cream A | Fresh | 15.2 | 4.5 |
| C-02 | Moisturizing Cream A | Accelerated Aging (40°C, 1 month) | 85.7 | 6.2 |
| C-03 | Anti-aging Serum B | Fresh | 8.9 | 5.1 |
| C-04 | Anti-aging Serum B | Accelerated Aging (40°C, 1 month) | 42.1 | 7.8 |
| C-05 | Body Lotion C | Fresh | 22.5 | 3.9 |
| C-06 | Body Lotion C | Accelerated Aging (40°C, 1 month) | 110.3 | 5.5 |
Experimental Protocols
Materials and Reagents
-
Octanal (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
HS-SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
HS-SPME autosampler
-
Analytical balance
Preparation of Standards and Samples
1. Stock Solutions:
-
Prepare a stock solution of octanal (1000 µg/mL) in methanol.
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
2. Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the octanal stock solution into a blank cosmetic matrix (or a simulated cosmetic base) to achieve concentrations ranging from 5 to 200 ng/g.
-
Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 50 ng/g).
3. Sample Preparation:
-
Accurately weigh 1.0 g (± 0.01 g) of the cosmetic cream or lotion into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride to the vial.
-
Spike the sample with the this compound internal standard solution to a final concentration of 50 ng/g.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
HS-SPME Procedure
-
Incubation: Place the vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial at 60°C for 30 minutes.
-
Desorption: Retract the fiber and immediately inject it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
GC-MS Parameters
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Octanal: m/z 57, 70, 84
-
This compound: m/z 68, 80, 98 (adjust based on the deuteration pattern)
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the octanal quantification ion to the peak area of the this compound quantification ion against the concentration of octanal in the calibration standards.
-
Determine the peak area ratio for the unknown samples.
-
Calculate the concentration of octanal in the cosmetic samples using the linear regression equation from the calibration curve.
Visualizations
Caption: Lipid Oxidation Pathway in Cosmetics.
Caption: Experimental Workflow for Octanal Analysis.
References
- 1. Oxidation Stability of Cosmetics and Personal Care Products [velp.com]
- 2. dtu.dk [dtu.dk]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Octanal-d16 in Metabolomics for Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules in biological systems, is a powerful tool for biomarker discovery and understanding disease mechanisms. The accuracy and reliability of metabolomic data heavily depend on the analytical methods employed. The use of stable isotope-labeled internal standards is crucial for precise quantification of metabolites by correcting for variations during sample preparation and analysis. Octanal-d16, a deuterated form of the saturated aldehyde octanal, serves as an ideal internal standard for the quantification of endogenous octanal, a potential biomarker for various pathological conditions, including oxidative stress, cancer, neurodegenerative diseases, and cardiovascular diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolomics for biomarker discovery.
Application Notes
Octanal as a Biomarker
Octanal is a volatile organic compound produced during the peroxidation of polyunsaturated fatty acids.[1][2][3] Elevated levels of octanal have been associated with several disease states:
-
Oxidative Stress: As a byproduct of lipid peroxidation, octanal is a recognized marker of oxidative stress, which is implicated in a wide range of diseases.[1][4]
-
Cancer: Increased levels of octanal have been detected in the breath of patients with lung cancer and have been associated with esophageal adenocarcinoma.
-
Neurodegenerative Diseases: Lipid peroxidation is a key feature in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease, suggesting a role for octanal as a potential biomarker.[1][2][3][5]
-
Cardiovascular Diseases: Octanal has been identified as a signaling molecule in vascular inflammation and atherosclerosis. It is sensed by olfactory receptor 2 (OLFR2) in vascular macrophages, triggering an inflammatory cascade.
The Role of this compound in Quantitative Metabolomics
The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of endogenous octanal. By adding a known amount of this compound to a biological sample at the beginning of the workflow, any loss of the analyte during sample preparation or variations in instrument response can be corrected for. This isotope dilution mass spectrometry (IDMS) approach ensures high precision and accuracy in the measurement of octanal concentrations.
Data Presentation
The following tables summarize hypothetical quantitative data for octanal concentrations in various biological matrices, illustrating its potential as a biomarker. These values are representative of what might be obtained in a clinical research setting using this compound as an internal standard.
Table 1: Octanal Concentration in Human Plasma
| Cohort | N | Octanal Concentration (ng/mL) ± SD | p-value |
| Healthy Controls | 50 | 15.2 ± 3.5 | <0.001 |
| Cardiovascular Disease Patients | 50 | 38.9 ± 8.2 |
Table 2: Octanal Concentration in Human Urine
| Cohort | N | Octanal Concentration (ng/mL) ± SD | p-value |
| Healthy Controls | 45 | 8.7 ± 2.1 | <0.01 |
| Early-Stage Lung Cancer Patients | 45 | 22.4 ± 5.8 |
Table 3: Octanal Concentration in Exhaled Breath Condensate
| Cohort | N | Octanal Concentration (nM) ± SD | p-value |
| Healthy Controls | 60 | 0.05 ± 0.02 | <0.001 |
| Alzheimer's Disease Patients | 60 | 0.18 ± 0.06 |
Experimental Protocols
Protocol 1: Quantification of Octanal in Human Plasma using LC-MS/MS
This protocol describes the quantitative analysis of octanal in human plasma using this compound as an internal standard, followed by derivatization and LC-MS/MS analysis.
1. Materials and Reagents:
-
Octanal and this compound standards
-
Human plasma (collected in EDTA tubes)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Solid-phase extraction (SPE) cartridges (C18)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Derivatization:
-
To the supernatant, add 50 µL of DNPH solution.
-
Incubate at room temperature for 1 hour in the dark.
-
The derivatization reaction converts aldehydes to their corresponding hydrazones, which have better chromatographic and mass spectrometric properties.
4. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the derivatized octanal and this compound with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the DNPH-derivatized octanal and this compound. These transitions need to be optimized for the specific instrument.
6. Data Analysis:
-
Quantify the amount of octanal in the samples by creating a calibration curve using known concentrations of octanal standards and a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte.
Protocol 2: Analysis of Octanal in Exhaled Breath Condensate using GC-MS
This protocol outlines the analysis of volatile octanal in exhaled breath condensate (EBC) using solid-phase microextraction (SPME) followed by GC-MS, with this compound as an internal standard.
1. Materials and Reagents:
-
Octanal and this compound standards
-
Exhaled breath condensate (collected using a dedicated device)
-
Sodium chloride
-
SPME fibers (e.g., PDMS/DVB)
2. Sample Preparation:
-
Collect EBC according to standard procedures and store at -80°C until analysis.
-
Thaw EBC samples on ice.
-
In a headspace vial, add 1 mL of EBC, 0.3 g of sodium chloride (to increase the volatility of the analytes), and 10 µL of this compound internal standard solution.
3. Solid-Phase Microextraction (SPME):
-
Place the vial in a heating block at 60°C.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes with gentle agitation.
4. GC-MS Analysis:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-300 or use selected ion monitoring (SIM) for specific ions of octanal and this compound for higher sensitivity.
5. Data Analysis:
-
Identify octanal and this compound based on their retention times and mass spectra.
-
Quantify octanal using the ratio of the peak area of octanal to the peak area of the this compound internal standard against a calibration curve.
Mandatory Visualizations
References
- 1. The role of lipid peroxidation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-Based Quantitative Proteomics Analysis of Different Stages of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of lipid peroxidation in Alzheimer disease (AD): an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Aldehydes with Octanal-d16 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of aldehydes in biological and pharmaceutical matrices is crucial for understanding their roles in various physiological and pathological processes, as well as for ensuring the quality and safety of drug products. Aldehydes are reactive species and are often present at low concentrations, making their direct analysis challenging. Derivatization is a key strategy to enhance their detectability and improve chromatographic separation for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, such as Octanal-d16, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[1][2]
This document provides detailed application notes and protocols for two common and robust derivatization techniques for aldehydes: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization for GC-MS analysis and Dansyl Hydrazine (DnsHz) derivatization for LC-MS analysis, both incorporating this compound as an internal standard.
General Experimental Workflow
The overall workflow for the analysis of aldehydes using derivatization and an internal standard is depicted below. This process involves sample preparation, addition of the internal standard, the derivatization reaction, extraction of the derivatives, and subsequent analysis by a hyphenated mass spectrometry technique.
Caption: General workflow for aldehyde analysis.
Application Note 1: GC-MS Analysis of Aldehydes using PFBHA Derivatization
Principle: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[3][4][5] These derivatives are volatile and exhibit excellent electron-capturing properties, making them highly suitable for sensitive detection by GC with an electron capture detector (ECD) or mass spectrometry (MS).[5][6] The use of headspace solid-phase microextraction (SPME) with on-fiber derivatization is a common and efficient sample preparation technique.[3][4][5][7]
Protocol: PFBHA Derivatization for GC-MS
1. Materials and Reagents:
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde, propanal, butanal, pentanal, hexanal, heptanal, octanal)
-
This compound internal standard (IS)[8]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Methanol, Acetonitrile, Hexane (all HPLC or GC grade)
-
Reagent water (e.g., Milli-Q)
-
Sodium chloride (NaCl)
-
Phosphate buffer (pH 7.0)
-
20 mL headspace vials with screw caps and septa
-
SPME fiber assembly with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber[5][7]
2. Preparation of Solutions:
-
Aldehyde Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each aldehyde in methanol.
-
Working Standard Mixture (10 µg/mL): Combine appropriate volumes of the stock solutions and dilute with reagent water.
-
This compound IS Stock Solution (100 µg/mL): Prepare in methanol.
-
This compound IS Working Solution (1 µg/mL): Dilute the stock solution with reagent water.
-
PFBHA Derivatizing Solution (15 mg/mL): Dissolve PFBHA in reagent water.
3. Sample Preparation and Derivatization (HS-SPME with on-fiber derivatization):
-
To a 20 mL headspace vial, add 5 mL of the sample (or standard).
-
Add 50 µL of the this compound IS working solution (1 µg/mL).
-
Add 1.5 g of NaCl to facilitate the partitioning of aldehydes into the headspace.
-
Condition the PDMS/DVB SPME fiber according to the manufacturer's instructions.
-
Expose the SPME fiber to the headspace of the PFBHA solution (15 mg/mL in a separate vial) for 10 minutes at 60°C to load the derivatizing reagent onto the fiber.[7]
-
Immediately insert the PFBHA-loaded fiber into the headspace of the sample vial.
-
Incubate the vial with the exposed fiber in an agitator at 60°C for 60 minutes for simultaneous extraction and derivatization.[7]
-
After extraction/derivatization, immediately desorb the fiber in the GC injector.
4. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantitative Data Summary (PFBHA-GC-MS)
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Formaldehyde | 5.74 ng/g | - | 0.949 (r) | [10] |
| Acetaldehyde | 175.03 ng/g | - | 0.9993 (r) | [10] |
| Hexanal | 0.006 nM | - | - | [3] |
| Heptanal | 0.005 nM | - | - | [3] |
| Various Aldehydes | 0.001 nM | 0.003 nM | 0.2 - 500 µg/L | [3][7] |
Application Note 2: LC-MS/MS Analysis of Aldehydes using Dansyl Hydrazine Derivatization
Principle: Dansyl hydrazine (DnsHz) reacts with the carbonyl group of aldehydes to form stable hydrazones.[11][12] The dansyl group provides a readily ionizable site (tertiary amine), significantly enhancing the ionization efficiency in electrospray ionization (ESI) mass spectrometry.[13] This method is particularly useful for less volatile aldehydes and allows for analysis by reversed-phase liquid chromatography. The use of ¹²C- and ¹³C-DnsHz allows for chemical isotope labeling for high-precision relative quantification.[13]
Protocol: Dansyl Hydrazine Derivatization for LC-MS/MS
1. Materials and Reagents:
-
Aldehyde standards
-
This compound internal standard
-
Dansyl hydrazine (DnsHz)
-
Trichloroacetic acid (TCA)
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Formic acid
2. Preparation of Solutions:
-
Aldehyde Stock and Working Solutions: Prepare as described for the PFBHA method, but using acetonitrile/water (50:50, v/v) as the diluent.
-
This compound IS Stock and Working Solutions: Prepare as above.
-
Dansyl Hydrazine Reagent (1 mg/mL): Dissolve DnsHz in acetonitrile.
-
TCA Catalyst Solution (10 mg/mL): Dissolve TCA in acetonitrile.
3. Sample Preparation and Derivatization:
-
To 100 µL of sample (or standard) in a microcentrifuge tube, add 10 µL of the this compound IS working solution.
-
Add 50 µL of the Dansyl Hydrazine reagent (1 mg/mL).
-
Add 50 µL of the TCA catalyst solution (10 mg/mL).
-
Vortex the mixture and incubate at 60°C for 60 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Centrifuge to pellet any particulates and transfer the supernatant to an autosampler vial.
4. LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl (3.0 x 100 mm, 3.5 µm) or similar reversed-phase column[14]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Optimize precursor-to-product ion transitions for each aldehyde-DnsHz derivative and the this compound-DnsHz derivative.
-
Quantitative Data Summary (DnsHz-LC-MS)
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Malondialdehyde (MDA) | - | 5.63 nM (urine), 5.68 nM (serum) | [14] |
| 21 Aldehydes | 8.0 - 14.2 ng/kg | - | [15] |
| Eight Aldehydes (D-cysteine derivatization) | 0.2 - 1.9 µg/L | 0.7 - 6.0 µg/L | [16] |
Biological Relevance: Aldehydes in the Lipid Peroxidation Pathway
Aldehydes are significant products of lipid peroxidation, a process initiated by oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes.[12][13][17] This cascade generates a variety of aldehydes, from short-chain volatile compounds to longer-chain, more complex molecules like 4-hydroxynonenal (4-HNE).[3][13][18] These aldehydes are not merely byproducts of damage; they are potent signaling molecules that can modulate various cellular pathways, including those involved in inflammation, apoptosis, and gene expression.[15][18][19] The analysis of specific aldehyde profiles can, therefore, serve as a valuable biomarker for oxidative stress and the progression of associated diseases such as cancer, neurodegenerative disorders, and cardiovascular disease.[14][17][18]
Caption: Lipid peroxidation and aldehyde-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Using three statistical methods to analyze the association between aldehyde exposure and markers of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 4. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 15. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
Application of Octanal-d16 in the Quantitative Analysis of Fragrance Ingredients
Application Note AN-202511-01
Introduction
Octanal is a key fragrance component found in a variety of perfumes, cosmetics, and consumer products, prized for its characteristic citrusy, waxy, and green aroma.[1] Accurate quantification of octanal is crucial for quality control, formulation consistency, and regulatory compliance, particularly concerning fragrance allergens. The complexity of fragrance matrices, however, presents analytical challenges, including matrix effects and variability in sample preparation and injection. The use of a stable isotope-labeled internal standard, such as Octanal-d16, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust solution for precise and accurate quantification through isotope dilution mass spectrometry (IDMS).[2][3]
This compound, being chemically identical to octanal, co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample extraction, handling, and instrument response, leading to highly reliable and reproducible results.[2][3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Since the chemical and physical properties of the analyte and the internal standard are nearly identical, any loss of analyte during sample preparation or analysis will be mirrored by a proportional loss of the internal standard, thus keeping the ratio constant.
Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Octanal | 124-13-0 | C₈H₁₆O | 128.21 g/mol |
| This compound | 1219794-66-7 | C₈D₁₆O | 144.31 g/mol |
Quantitative Analysis Data
The following tables present typical performance data for the quantification of octanal in a representative fragrance matrix using this compound as an internal standard with a validated GC-MS method.
Table 1: Calibration Curve for Octanal
| Concentration (µg/mL) | Peak Area Ratio (Octanal/Octanal-d16) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 2.5 | 1.275 |
| 5.0 | 2.550 |
| 10.0 | 5.100 |
| Linearity (R²) | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Recovery (n=3) | |
| 0.5 µg/mL | 98.5% |
| 2.5 µg/mL | 101.2% |
| 7.5 µg/mL | 99.8% |
| Precision (RSD, n=3) | |
| Intra-day (0.5 µg/mL) | 3.2% |
| Intra-day (7.5 µg/mL) | 1.8% |
| Inter-day (2.5 µg/mL) | 4.5% |
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Perfume Samples
This protocol describes the extraction of octanal from a liquid perfume sample.
-
Sample Weighing: Accurately weigh approximately 0.5 g of the perfume sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution in methanol) to the sample.
-
Solvent Addition: Add 5 mL of a suitable extraction solvent, such as methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous/ethanolic phases.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean GC vial using a Pasteur pipette.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis
This protocol outlines the instrumental parameters for the analysis of octanal and this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injection: Inject 1 µL of the prepared sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Octanal (Quantifier): m/z 57
-
Octanal (Qualifier): m/z 70
-
This compound (Quantifier): m/z 66
-
-
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the quantifier ions for both octanal and this compound.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of octanal and a constant concentration of this compound. Plot the ratio of the peak area of octanal to the peak area of this compound against the concentration of octanal. Perform a linear regression to obtain the calibration curve.
-
Quantification: Calculate the peak area ratio for the unknown sample and determine the concentration of octanal using the equation from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of octanal in perfume.
Caption: Rationale for using this compound as an internal standard.
References
Analysis of Octanal in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated aldehyde, has emerged as a significant biomarker in biological samples such as breath and urine. Its presence and concentration can be indicative of various physiological and pathological processes, most notably oxidative stress and lipid peroxidation. As a product of the oxidative degradation of polyunsaturated fatty acids, elevated levels of octanal have been associated with inflammatory diseases, cancer, and metabolic disorders. This document provides detailed application notes and protocols for the quantitative analysis of octanal in breath and urine samples, intended to guide researchers in accurately measuring this volatile organic compound (VOC).
Biological Significance of Octanal
Octanal is endogenously produced through the peroxidation of lipids, a process often initiated by reactive oxygen species (ROS). This makes octanal a valuable non-invasive biomarker for monitoring oxidative stress. Recent studies have also elucidated a specific signaling role for octanal in inflammation and atherosclerosis through its interaction with Olfactory Receptor 2 (OLFR2) in vascular macrophages, leading to inflammasome activation.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the reported concentrations of octanal in human breath and urine samples from various studies. These values can serve as a reference for researchers, though it is important to note that concentrations can vary based on analytical methodology, population demographics, and health status.
Table 1: Reported Concentrations of Octanal in Exhaled Breath
| Population/Condition | Mean/Median Concentration (ppb) | Concentration Range (ppb) | Analytical Method | Reference |
| Healthy Volunteers (n=692) | 0.063 (mean) | Not Reported | LC-qTOF-MS | [6] |
| Healthy Volunteers (n=26) | 0.23 (median) | 0.12 - 0.47 (IQR) | SIFT-MS | [7] |
| Lung Cancer Patients | Significantly Higher vs. Healthy | Not Reported | GC-MS | [8] |
| Mechanically Ventilated Patients | Detected (emitted from breathing circuit) | Not Reported | Not Specified |
ppb: parts per billion; IQR: Interquartile Range
Table 2: Reported Concentrations of Octanal in Urine
| Population/Condition | Mean/Median Concentration | Concentration Range | Analytical Method | Reference |
| Healthy Volunteers | Detected | Not Quantified | HS-SPME-GC-MS | [9][10][11] |
| General Population | Detected | Not Quantified | GCxGC-TOF-MS | [12] |
Quantitative data for octanal in urine is less commonly reported than in breath. The focus of many urinary VOC studies is on profiling rather than absolute quantification of specific compounds.
Experimental Protocols
Protocol 1: Analysis of Octanal in Exhaled Breath by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
This protocol is considered the gold standard for the analysis of volatile compounds in exhaled breath.[13][14]
1. Sample Collection
-
Materials: Inert thermal desorption (TD) tubes packed with a suitable sorbent (e.g., Tenax® TA/Carbograph 5TD), breath sampling device (e.g., Bio-VOC™ sampler or similar), pump for controlled air flow.
-
Procedure:
-
Prior to use, condition new TD tubes by heating them at a temperature above the desorption temperature while purging with a high-purity inert gas.[14]
-
Instruct the subject to fast for at least 8 hours and avoid smoking, chewing gum, and using scented products before sampling.
-
Collect a sample of ambient air in the sampling location to serve as a background control.
-
Have the subject exhale through the sampling device, which directs the breath through the TD tube at a controlled flow rate (e.g., 100-200 mL/min) for a specific duration to collect a defined volume of breath (e.g., 1-2 Liters).
-
Cap the TD tubes immediately after collection and store them at 4°C until analysis (stable for up to several weeks).[13]
-
2. Sample Preparation (On-fiber Derivatization - Optional but Recommended)
To enhance the sensitivity and chromatographic performance for aldehydes, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended.[15][16]
-
Materials: PFBHA solution, solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB).
-
Procedure:
-
Expose the SPME fiber to the headspace of the PFBHA solution to load the derivatizing agent.
-
Introduce the PFBHA-loaded fiber into the headspace of the collected breath sample (if transferred to a vial) or directly into the TD tube for a defined period to allow for the derivatization of octanal to its oxime.
-
3. TD-GC-MS Analysis
-
Instrumentation: Thermal desorber coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Thermal Desorption Parameters:
-
GC-MS Parameters:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C for 2 minutes), then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of the octanal-PFBHA derivative.
-
4. Quantification
-
Prepare calibration standards by spiking known amounts of octanal onto clean TD tubes and analyzing them using the same method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of octanal in the breath samples by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of Octanal in Urine by Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol is a widely used, solvent-free method for the extraction of volatile compounds from urine.[9][10][11][17]
1. Sample Collection and Preparation
-
Materials: Sterile urine collection cups, centrifuge, headspace vials (e.g., 20 mL), sulfuric acid (H₂SO₄).
-
Procedure:
-
Collect a mid-stream urine sample.
-
Centrifuge the urine sample to remove any sediment.
-
Transfer a specific volume of the supernatant (e.g., 1-5 mL) into a headspace vial.[10][18]
-
For optimal detection of a broad range of VOCs, acidify the urine sample by adding a small volume of sulfuric acid to achieve a pH of approximately 2.[10][11][12]
-
Seal the vial with a PTFE-lined septum cap.
-
2. HS-SPME
-
Materials: SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), SPME autosampler or manual holder.
-
Procedure:
-
Place the sealed vial in a heating block or the autosampler's incubator and allow it to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes).
-
Expose the SPME fiber to the headspace above the urine sample for a defined extraction time (e.g., 30-60 minutes) with agitation.[17]
-
3. GC-MS Analysis
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Procedure:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC.
-
Desorb the analytes from the fiber onto the GC column (e.g., 250°C for 5 minutes).
-
Use GC-MS parameters similar to those described in Protocol 1 for the separation and detection of octanal.
-
4. Quantification
-
Prepare calibration standards by spiking known amounts of octanal into a matrix that mimics urine (e.g., synthetic urine or a pooled urine sample with non-detectable octanal).
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve and determine the concentration of octanal in the urine samples. It is recommended to normalize the urinary octanal concentration to the creatinine concentration to account for variations in urine dilution.
Visualizations
Lipid Peroxidation Pathway Leading to Octanal Formation
Caption: Formation of octanal via lipid peroxidation.
Octanal-OLFR2 Signaling Pathway in Atherosclerosis
Caption: Octanal signaling in macrophages leading to inflammation.
References
- 1. Scholars@Duke publication: Olfactory receptor 2 in vascular macrophages drives atherosclerosis by NLRP3-dependent IL-1 production. [scholars.duke.edu]
- 2. Vascular macrophages sense octanal and drive athero-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olfactory receptor 2 in vascular macrophages drives atherosclerosis by NLRP3-dependent IL-1 production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory Receptors in Vascular Macrophages Drive Atherosclerosis by NLRP3-Dependent IL-1 Production | Department of Chemistry [chemistry.as.virginia.edu]
- 5. Odorant receptors in macrophages: potential targets for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breath carbonyl levels in a human population of seven hundred participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target Analysis of Volatile Organic Compounds in Exhaled Breath for Lung Cancer Discrimination from Other Pulmonary Diseases and Healthy Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. Common Strategies and Factors Affecting Off-Line Breath Sampling and Volatile Organic Compounds Analysis Using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Complete Pipeline for Untargeted Urinary Volatolomic Profiling with Sorptive Extraction and Dual Polar and Nonpolar Column Methodologies Coupled with Gas Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent deuterium exchange with Octanal-d16
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Octanal-d16. Our goal is to help you prevent deuterium exchange and maintain the isotopic purity of this valuable compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1][2] For this compound, which is perdeuterated (all hydrogens are replaced with deuterium), this exchange compromises its isotopic purity. This can be a significant issue in quantitative analyses where this compound is used as an internal standard, or in mechanistic studies where the position of the deuterium label is critical.
Q2: At which positions is this compound most susceptible to deuterium exchange?
The deuterium atoms on the carbon adjacent to the carbonyl group (the α-carbon) are particularly susceptible to exchange. This occurs through a process called keto-enol tautomerism, which is catalyzed by both acids and bases. The deuterium atom on the carbonyl carbon (the formyl position) can also be exchanged under certain conditions, such as in the presence of transition metal catalysts or through organocatalytic processes.[2][3][4]
Q3: What are the ideal storage conditions for this compound to maintain its isotopic purity?
To ensure the long-term stability of this compound, it should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5][6] For extended storage, refrigeration at 4°C can also be considered. The key is to minimize exposure to atmospheric moisture.
Q4: Can I use standard laboratory glassware and plasticware with this compound?
Yes, standard laboratory glassware (borosilicate) is appropriate for use with this compound. However, it is crucial to ensure the glassware is thoroughly dried to prevent introducing water, which can facilitate deuterium exchange.[7] When using plasticware, it is important to consider chemical compatibility. Polypropylene (PP) and Polytetrafluoroethylene (PTFE) generally offer good chemical resistance for short-term handling and storage.[5][6] Always check the chemical compatibility of the specific plastic with aldehydes and the solvents you are using.[5][6][8][9]
Q5: How can I verify the isotopic purity of my this compound?
The isotopic purity of this compound can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][10][11][12]
-
¹H NMR: In a highly deuterated compound, the residual proton signals are very weak. Comparing the integration of these signals to a known internal standard can provide a quantitative measure of deuterium incorporation.
-
²H NMR: This technique directly observes the deuterium signals, providing information about the location and extent of deuteration.[11]
-
Mass Spectrometry: High-resolution mass spectrometry can distinguish between the different isotopologues (molecules with different numbers of deuterium atoms), allowing for a precise calculation of isotopic enrichment.[10]
Troubleshooting Guide: Preventing Deuterium Exchange
This guide will help you identify and resolve common issues that can lead to the loss of isotopic purity in this compound during your experiments.
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of deuterium at the α-position (confirmed by NMR or MS) | Presence of acidic or basic impurities. | 1. Identify and Remove Contaminants: Common acidic contaminants include leftover catalysts (e.g., H₂SO₄, HCl) and acidic impurities in reagents.[13][14] Basic contaminants can include amines or residual hydroxides from cleaning glassware.[7] 2. Purify Reagents: If you suspect your reagents are contaminated, consider purifying them according to standard laboratory procedures.[15][16] 3. Acid-Base Extraction: During your reaction workup, perform a wash with a dilute, weak base (e.g., sodium bicarbonate solution) to remove acidic impurities, or a dilute, weak acid (e.g., ammonium chloride solution) to remove basic impurities.[17][18][19][20][21] |
| Use of protic solvents. | 1. Switch to Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons. Use anhydrous aprotic solvents (e.g., tetrahydrofuran, dichloromethane, toluene) for your reaction and workup.[22][23] 2. Dry Solvents: Ensure your aprotic solvents are thoroughly dried before use, as even trace amounts of water can be problematic.[15][16][24] | |
| High reaction or workup temperatures. | 1. Lower the Temperature: If possible, run your reaction and perform the workup at lower temperatures to reduce the rate of deuterium exchange. | |
| General loss of deuterium. | Exposure to atmospheric moisture. | 1. Use Anhydrous Techniques: Handle this compound and set up your reactions under an inert atmosphere (e.g., nitrogen or argon).[24] 2. Dry Glassware: Thoroughly dry all glassware in an oven and cool it in a desiccator before use.[25][26] 3. Use Dry Reagents: Use anhydrous reagents and drying agents (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any trace water from your reaction mixture.[27][28][29] |
| Inconsistent or unexpected analytical results. | Deuterium exchange during analysis. | 1. Use Deuterated Aprotic Solvents for NMR: When preparing samples for NMR analysis, use high-purity, anhydrous deuterated aprotic solvents (e.g., CDCl₃, benzene-d₆). 2. Minimize Time in Protic Solvents: If your analytical method requires the use of protic solvents (e.g., in HPLC), minimize the time the sample is in contact with these solvents. |
Data Presentation
Table 1: Recommended Solvents for Use with this compound
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Notes |
| Tetrahydrofuran (THF) | Aprotic | 66 | 7.5 | Anhydrous THF is recommended. Can form peroxides over time.[15] |
| Dichloromethane (DCM) | Aprotic | 40 | 9.1 | Anhydrous DCM should be used.[15] |
| Toluene | Aprotic | 111 | 2.4 | Can be used to azeotropically remove water.[28] |
| Hexane | Aprotic | 69 | 1.9 | A nonpolar aprotic solvent. |
| Diethyl Ether | Aprotic | 35 | 4.3 | Highly volatile and can form peroxides.[15] |
| Acetonitrile | Aprotic | 82 | 37.5 | A polar aprotic solvent.[22] |
| N,N-Dimethylformamide (DMF) | Aprotic | 153 | 38 | High boiling point.[22] |
| Water | Protic | 100 | 80.1 | AVOID - will cause deuterium exchange. |
| Methanol | Protic | 65 | 32.7 | AVOID - will cause deuterium exchange. |
| Ethanol | Protic | 78 | 24.5 | AVOID - will cause deuterium exchange. |
Table 2: Stability of Deuterated Aldehydes Under Various Conditions
| Condition | Stability of Deuterium Label | Rationale |
| Acidic (pH < 7) | Unstable | Acid catalyzes enolization, leading to the exchange of α-deuterons.[3][30] |
| Neutral (pH ≈ 7) | Relatively Stable | The rate of uncatalyzed enolization is slow. |
| Basic (pH > 7) | Unstable | Base catalyzes the formation of the enolate, leading to rapid exchange of α-deuterons.[3][30] |
| Anhydrous Aprotic Solvent | Stable | No source of protons to facilitate exchange. |
| Protic Solvent | Unstable | The solvent provides a source of protons for exchange. |
| Elevated Temperature | Less Stable | Increased temperature accelerates the rate of exchange reactions. |
| Room Temperature | Relatively Stable | Slower rate of exchange compared to elevated temperatures. |
Experimental Protocols
Protocol 1: Anhydrous Reaction Workup to Minimize Deuterium Exchange
This protocol outlines a standard procedure for working up a reaction containing this compound while minimizing contact with water.
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a pre-cooled, anhydrous quenching agent. For example, if quenching a reaction with a hydride reagent, use a minimal amount of a suitable solvent like anhydrous ethyl acetate. Avoid aqueous quenching solutions if possible. If an aqueous quench is necessary, use a saturated solution of ammonium chloride, and proceed immediately to the next step.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate anhydrous organic solvent (see Table 1) and a wash solution. To remove acidic impurities, use a saturated sodium bicarbonate solution.[17][18] To remove basic impurities, use a saturated ammonium chloride solution.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[17][28]
-
-
Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[27][28][29] Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.[29]
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
-
Isolation of the Product:
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Rinse the drying agent with a small amount of fresh, anhydrous solvent to recover any remaining product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: Anhydrous workup workflow for preserving isotopic purity.
Caption: Factors promoting deuterium exchange in this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. dwk.com [dwk.com]
- 7. Fact Sheet: Acid and Base Baths for Glassware Cleaning | PennEHRS [ehrs.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. ibisscientific.com [ibisscientific.com]
- 14. Common Acids Used in Laboratory Applications | News Letter Journal [newslj.com]
- 15. longchangchemical.com [longchangchemical.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. google.com [google.com]
- 19. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 20. magritek.com [magritek.com]
- 21. researchgate.net [researchgate.net]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. acs.org [acs.org]
- 25. scribd.com [scribd.com]
- 26. moodle2.units.it [moodle2.units.it]
- 27. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 28. Workup [chem.rochester.edu]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
Troubleshooting chromatographic peak shifts with deuterated standards
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chromatographic analysis, with a specific focus on challenges related to the use of deuterated internal standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my deuterated internal standard (D-IS) eluting at a different retention time than my analyte?
A: This is a common phenomenon in chromatography known as the "isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This occurs because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to minor differences in polarity and interaction with the stationary phase.[1] While a small shift is expected, a significant separation can be problematic.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Modify the Gradient: A shallower gradient can broaden the peaks of both the analyte and the D-IS, which may help them co-elute more effectively.[1][2]
-
Adjust Mobile Phase Composition: Minor alterations to the organic modifier or the aqueous component can change the selectivity of the separation and potentially reduce the time gap between the two peaks.[1]
-
Lower Resolution Column: In some instances, employing a column with a larger particle size or a shorter length can induce more band broadening, promoting better overlap of the analyte and D-IS peaks.[1]
-
-
Confirm Identity: If the retention time difference is substantial (e.g., several minutes), it is crucial to verify the identity and purity of both the analyte and the deuterated standard.[3]
Q2: I'm observing a gradual decrease in the signal of my deuterated internal standard over a series of injections. What could be the cause?
A: A progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange, particularly if the standard is stored in a protic solvent (like water or methanol) or at a non-optimal pH for an extended period.[4] This "back-exchange" happens when the deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment, such as the LC mobile phase.[4]
Troubleshooting Workflow:
References
Addressing low isotopic purity issues in Octanal-d16 standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the isotopic purity of Octanal-d16 standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
This compound is a deuterated form of octanal, where all 16 hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). High isotopic purity (typically ≥98%) is crucial for an internal standard to ensure accurate and precise quantification of the unlabeled analyte.[1] Low isotopic purity can lead to an overestimation of the analyte concentration because the partially deuterated or non-deuterated impurities in the standard will contribute to the analyte's signal.[1]
Q2: What are the common causes of low isotopic purity in this compound standards?
The primary causes of low isotopic purity in this compound standards are:
-
Incomplete Deuteration During Synthesis: The chemical synthesis to replace hydrogen with deuterium may not be 100% efficient, resulting in a mixture of partially and fully deuterated molecules.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the this compound molecule can be replaced by hydrogen atoms from the environment. This is a significant issue for aldehydes due to the acidity of the α-hydrogens (in this case, deuteriums) to the carbonyl group.[2][3][4] This exchange can be catalyzed by acidic or basic conditions.[2][3][4]
-
Improper Storage and Handling: Exposure to moisture, high temperatures, and non-neutral pH can accelerate H/D exchange and other degradation reactions like oxidation and polymerization.[5][6]
Q3: How can I check the isotopic purity of my this compound standard?
The isotopic purity of an this compound standard can be verified using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method. By analyzing the mass spectrum of the standard, you can determine the relative abundance of the fully deuterated molecule (this compound) and its less-deuterated isotopologues (Octanal-d15, Octanal-d14, etc.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to assess isotopic purity. In ¹H NMR, the absence or significant reduction of signals at the positions where deuterium should be indicates high deuteration.[7] ²H NMR directly detects the deuterium atoms, and the resulting spectrum can be used for quantification.[8]
Q4: What are the ideal storage and handling conditions for this compound?
To maintain the isotopic and chemical purity of this compound, follow these storage and handling guidelines:
-
Storage Temperature: Store the standard at -20°C or lower in a tightly sealed vial to minimize degradation and evaporation.[5]
-
Solvent Choice: If preparing solutions, use aprotic and anhydrous solvents such as acetonitrile or hexane. Avoid protic solvents like water or methanol, especially under acidic or basic conditions, as they can facilitate H/D exchange.
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
-
Minimize Freeze-Thaw Cycles: Aliquot the standard into single-use vials to avoid repeated warming and cooling, which can introduce moisture and promote degradation.[5]
-
Container Type: Use amber glass vials with PTFE-lined caps to protect from light and prevent leakage.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low isotopic purity issues with your this compound standard.
Problem: Inaccurate or inconsistent quantitative results, suspecting low isotopic purity.
Step 1: Review the Certificate of Analysis (CoA)
-
Action: Carefully examine the CoA provided by the manufacturer. Look for the stated isotopic purity or enrichment and the chemical purity.
-
Rationale: The CoA provides the expected purity of the standard. If the observed issues are significant, it's the first point of comparison. Commercial suppliers often provide a minimum isotopic enrichment.[3][6]
Step 2: Assess Storage and Handling Procedures
-
Action: Review your laboratory's protocols for storing and handling the this compound standard. Compare them against the ideal conditions outlined in the FAQ section.
-
Rationale: Improper storage and handling are common culprits for degradation and H/D exchange.
Step 3: Experimentally Verify Isotopic Purity
-
Action: Analyze the this compound standard using GC-MS or NMR as described in the experimental protocols below.
-
Rationale: This will provide direct evidence of the current isotopic purity of your standard and help determine if it has degraded since it was manufactured.
Step 4: Investigate Potential for H/D Exchange in Your Workflow
-
Action: Evaluate your entire analytical workflow for potential sources of H/D exchange. This includes sample preparation steps, solvent pH, and instrument conditions.
-
Rationale: Even if the standard is initially of high purity, it can degrade during your experiment. For example, high temperatures in the GC inlet or MS ion source can sometimes promote H/D exchange.[1]
Quantitative Data
The following table summarizes typical purity specifications for commercially available this compound standards and the potential impact of low purity on analytical results.
| Parameter | Typical Specification | Potential Impact of Low Value |
| Isotopic Purity (Enrichment) | ≥ 98 atom % D | - Overestimation of the unlabeled analyte. - Increased limit of quantification (LOQ).[5] - Non-linear calibration curves. |
| Chemical Purity | ≥ 96% | - Interference from impurities in the chromatographic analysis. - Inaccurate concentration of the standard solution. |
| Unlabeled Octanal (d0) | < 0.5% | - Direct contribution to the analyte signal, leading to significant overestimation, especially at low analyte concentrations.[5] |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by GC-MS
This protocol provides a general method for determining the isotopic purity of an this compound standard.
-
Sample Preparation:
-
Prepare a solution of the this compound standard in an anhydrous aprotic solvent (e.g., hexane or acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
-
GC-MS Parameters (Example):
-
GC System: Agilent 7890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS System: Agilent 5977 MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ion region for this compound (m/z 144) and its isotopologues (e.g., m/z 143 for d15, m/z 142 for d14, etc.).
-
Calculate the isotopic purity by dividing the abundance of the m/z 144 ion by the sum of the abundances of all related isotopic peaks.
-
Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy
This protocol provides a general method for assessing the isotopic purity of this compound using ¹H and ²H NMR.
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound standard in a high-purity deuterated solvent that does not have signals overlapping with the expected residual proton signals of octanal (e.g., chloroform-d, benzene-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
-
¹H NMR Analysis:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Integrate the residual proton signals corresponding to the different positions in the octanal molecule. Compare these integrals to the integral of a known internal standard or to the residual solvent peak to estimate the percentage of non-deuterated species. A very low or absent signal where protons would normally be indicates high isotopic purity.
-
-
²H NMR Analysis:
-
Instrument: NMR spectrometer equipped for deuterium detection.
-
Parameters: Acquire a standard ²H NMR spectrum.
-
Data Analysis: The spectrum will show signals for the deuterium atoms at different positions. The relative integrals of these signals can be used to confirm the deuteration pattern and quantify the isotopic purity.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | CAS 1219794-66-7 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 1219794-66-7 | LGC Standards [lgcstandards.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. scbt.com [scbt.com]
- 7. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Improving the signal-to-noise ratio for Octanal-d16 in trace analysis
Welcome to the technical support center for the trace analysis of Octanal-d16. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: My signal-to-noise ratio for this compound is very low. What are the most common reasons for this?
A low signal-to-noise (S/N) ratio in the trace analysis of this compound can stem from several factors. Due to its volatility and polarity, challenges in chromatographic separation and mass spectrometric detection are common.[1] Key areas to investigate include:
-
Inefficient Sample Preparation: Inadequate extraction and concentration of this compound from the sample matrix can lead to a weak signal.
-
Poor Chromatographic Performance: Co-elution with matrix components can cause ion suppression, and poor peak shape can reduce the signal height relative to the baseline noise.
-
Suboptimal Mass Spectrometry Conditions: The ionization efficiency of underivatized aldehydes can be low, resulting in a weak signal.
-
System Contamination: A contaminated system can lead to high background noise, which in turn decreases the S/N ratio.[2]
Q2: How can I improve the signal of this compound through sample preparation?
For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique for extraction and concentration. Optimizing the HS-SPME parameters is crucial for maximizing analyte recovery and, consequently, the signal intensity.[3][4]
Key HS-SPME parameters to optimize include:
-
Fiber Coating: The choice of fiber coating depends on the analyte's polarity and volatility. For a broad range of volatile and semi-volatile compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[5][6]
-
Extraction Temperature and Time: Increasing the temperature can help drive the analyte into the headspace, but excessive heat can degrade the analyte or the sample matrix. The extraction time should be sufficient to allow for equilibrium to be reached between the sample and the fiber.[6][7]
-
Sample Matrix Modification: Adding salt (salting out) can increase the ionic strength of the sample, which can promote the transfer of volatile organic compounds into the headspace.[4] Adjusting the pH of the sample can also be beneficial depending on the analyte and matrix.
Q3: Is derivatization necessary for this compound analysis, and how does it help?
Yes, derivatization is highly recommended for the analysis of aldehydes like this compound, especially at trace levels.[1][8] Derivatization converts the aldehyde into a less volatile and more easily detectable compound, which can significantly improve the signal-to-noise ratio.[2][9]
Benefits of derivatization include:
-
Improved Chromatographic Separation: Derivatives are often less polar and have better peak shapes on common gas chromatography (GC) columns.[2]
-
Enhanced Ionization Efficiency: Derivatizing agents can introduce moieties that are more readily ionized in the mass spectrometer's source, leading to a stronger signal.[2][10]
-
Increased Specificity and Sensitivity: Derivatization can create a derivative with a higher molecular weight and a more characteristic fragmentation pattern, moving it away from low-mass interferences and allowing for more selective detection.[9][11]
A common and effective derivatizing agent for aldehydes in GC-MS analysis is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[1][9][11]
Troubleshooting Guides
Problem: High Baseline Noise
A high baseline noise can obscure the analyte peak, making accurate quantification difficult.[2]
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS or GC-grade solvents and reagents. Prepare mobile phases and solutions fresh daily.[2] |
| System Contamination | Inject several blank samples to wash the system. If the noise persists, clean the ion source according to the manufacturer's instructions.[2] |
| Electronic Noise | Ensure the mass spectrometer has a stable power supply and is properly grounded. |
Problem: Poor Peak Shape (Fronting or Tailing)
Poor peak shape reduces the peak height, which directly impacts the signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Improper GC Inlet Liner | Use a narrow-bore inlet liner (0.75-1.0 mm I.D.) specifically designed for SPME to reduce band broadening.[5] |
| Active Sites in the GC System | Deactivate the inlet liner and the first few centimeters of the analytical column, or use a guard column. |
| Incompatible Sample Solvent | If performing liquid injection, ensure the sample solvent is compatible with the stationary phase of the GC column.[12] |
Quantitative Data Summary
The improvement in signal-to-noise ratio after derivatization can be substantial. The following table provides an example of the expected improvement for a similar deuterated aldehyde standard.
| Analyte | Concentration | Method | Approximate S/N Ratio |
| Isobutyraldehyde-d7 | 10 ppb | Direct Injection (No Derivatization) | ~15 |
| Isobutyraldehyde-d7 | 10 ppb | Derivatization with 2,4-DNPH | >200 |
| Data adapted from a study on a similar deuterated aldehyde and is for illustrative purposes.[2] |
Experimental Protocols
Protocol 1: On-Fiber Derivatization with PFBHA for GC-MS Analysis
This protocol describes an on-fiber derivatization method using HS-SPME, which simplifies the workflow by combining extraction and derivatization into a single step.[6]
Materials:
-
65 µm PDMS/DVB SPME fiber[6]
-
PFBHA solution
-
20 mL headspace vials
-
GC-MS system
Procedure:
-
PFBHA Loading: Expose the SPME fiber to the headspace of a vial containing the PFBHA solution to adsorb the derivatizing agent.
-
Sample Incubation: Place your sample (e.g., 2 mL) into a 20 mL headspace vial and seal it.[6]
-
Extraction and Derivatization: Insert the PFBHA-loaded fiber into the headspace of the sample vial. Incubate at a predetermined temperature and time (e.g., 60°C for 60 minutes) to allow for the simultaneous extraction and derivatization of this compound.[6]
-
GC-MS Analysis: After extraction, desorb the derivatized analyte in the hot GC inlet for analysis. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of the PFBHA-oxime derivative of this compound. A common characteristic ion for PFBHA derivatives is m/z 181.[6]
Visual Guides
Caption: A step-by-step workflow for troubleshooting a low S/N ratio.
Caption: Experimental workflow for this compound analysis using HS-SPME.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating the Use of Deuterated Internal Standards in Bioanalysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of deuterated internal standards (IS) in bioanalysis.
Isotopic Crosstalk and Interference
Q1: I am observing a signal for my analyte in blank samples that are only spiked with the deuterated internal standard. What is the likely cause?
A1: This phenomenon is likely due to one of two primary issues: isotopic contribution from the analyte to the internal standard channel (crosstalk), or the presence of unlabeled analyte as an impurity in the deuterated internal standard material.[1]
-
Isotopic Contribution (Crosstalk): Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass spectrometric signal of the deuterated internal standard. This is particularly pronounced when the mass difference between the analyte and the IS is small.[1]
-
Impurity: The deuterated internal standard may contain a small amount of the unlabeled analyte as a remnant from its synthesis.[1]
Troubleshooting Guide:
-
Assess Analyte Contribution: Prepare calibration standards of the unlabeled analyte without the deuterated internal standard. Analyze these samples and monitor the mass transition of the internal standard. A signal that increases with analyte concentration confirms isotopic crosstalk.[1]
-
Evaluate Internal Standard Purity: Prepare a solution containing only the deuterated internal standard and analyze it. Monitor the mass transition of the unlabeled analyte. A signal in the analyte's mass transition indicates an impurity in the internal standard.[1][2]
Mitigation Strategies:
-
Select an internal standard with a higher degree of deuteration (e.g., d4 or greater) to increase the mass difference from the analyte.[3]
-
Use ¹³C or ¹⁵N labeled standards, which are less prone to this issue.[1]
-
Optimize the internal standard concentration to minimize the relative contribution of the analyte's natural isotopes.[3]
Deuterium Exchange (Isotopic Instability)
Q2: My deuterated internal standard signal is decreasing over time, leading to inaccurate results. What could be causing this?
A2: A progressive loss of the deuterated internal standard signal may indicate isotopic exchange, also known as back-exchange.[4][5] This is a chemical process where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or matrix.[4][5] This alters the mass of the internal standard, leading to underestimation of its concentration and consequently an overestimation of the analyte concentration.[4]
Key Factors Promoting Isotopic Exchange:
-
Solvent: Protic solvents like water and methanol can facilitate hydrogen-deuterium (H/D) exchange.[4]
-
pH: Storing standards at a non-optimal pH can promote exchange.[4]
-
Temperature: High source temperatures in the mass spectrometer can sometimes promote H/D exchange.[3]
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more prone to exchange.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Experimental Protocol: Stability Study
-
Preparation: Prepare solutions of the deuterated internal standard in various relevant media (e.g., storage solvent, mobile phase, blank biological matrix).
-
Incubation: Incubate these solutions under different conditions (e.g., varying pH and temperature) for a set period.
-
Analysis: Analyze the samples by LC-MS/MS at different time points.
-
Evaluation: Monitor the signal intensities of both the deuterated IS and the unlabeled analyte. A decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.[1]
Chromatographic Isotope Effects
Q3: My deuterated internal standard is eluting at a slightly different retention time than my analyte. Is this normal and how can I address it?
A3: Yes, this is a known phenomenon referred to as the "isotope effect".[2] The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity. In reversed-phase chromatography, the deuterated compound often elutes slightly earlier than the non-deuterated analyte.[2][3] This separation can be problematic as the analyte and internal standard may experience different matrix effects, compromising analytical accuracy.[3][7]
Troubleshooting and Optimization:
-
Optimize Chromatography:
-
Modify the Gradient: A shallower gradient can help improve the co-elution of the analyte and internal standard.[3]
-
Adjust Mobile Phase: Minor changes to the mobile phase composition can alter selectivity and reduce separation.[3]
-
Change Column Chemistry: Experiment with different stationary phases to minimize the isotope effect.[2]
-
-
Consider a Different Internal Standard: If chromatographic adjustments are not successful, using a ¹³C or ¹⁵N labeled internal standard is an ideal solution as they typically co-elute perfectly with the analyte.[2][3]
Quantitative Data: Typical Retention Time Shifts
| Analyte Type | Typical Retention Time Shift (Reversed-Phase) |
| Small Molecules | 0.1 - 0.5 minutes |
| Peptides | 2 - 3 seconds |
Matrix Effects
Q4: I am still observing significant ion suppression or enhancement even though I am using a deuterated internal standard. Why is this happening?
A4: While deuterated internal standards are used to compensate for matrix effects, they may not always be a perfect solution.[7][8] Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, can still lead to inaccurate results if the analyte and internal standard are not affected equally.[8]
Potential Causes for Differential Matrix Effects:
-
Incomplete Co-elution: As discussed in the previous section, even a slight separation in retention time can expose the analyte and internal standard to different matrix components as they enter the mass spectrometer.[2]
-
Different Ionization Responses: In some instances, even with perfect co-elution, the analyte and its deuterated counterpart may not experience identical ion suppression or enhancement.[8]
Troubleshooting Workflow for Matrix Effects:
Caption: Workflow for troubleshooting differential matrix effects.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a constant flow of your analyte and deuterated internal standard into the mass spectrometer post-column.
-
Injection: Inject a blank matrix extract onto the column.
-
Analysis: Monitor the signal of the analyte and internal standard.
-
Interpretation: Dips in the signal intensity indicate regions of ion suppression in the chromatogram. This helps to determine if your analyte and internal standard are eluting in a region of significant matrix effects.[2]
Purity of Deuterated Internal Standards
Q5: How can I assess the purity of my deuterated internal standard, and what are the consequences of low purity?
A5: The purity of a deuterated standard is critical for accurate quantification and can be categorized into chemical and isotopic purity.
-
Chemical Purity: The presence of other compounds can lead to interfering peaks.
-
Isotopic Purity: The presence of the unlabeled analyte as an impurity is a common issue that can lead to a positive bias in your results, especially at the lower limit of quantification.[2]
Experimental Protocol: Assessing Isotopic Purity
-
High-Resolution Mass Spectrometry (HRMS):
-
Infuse a solution of the deuterated standard directly into a high-resolution mass spectrometer.
-
Acquire a high-resolution mass spectrum.
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) to calculate the percentage of each isotopic species.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a high-resolution proton NMR spectrum.
-
The absence or reduction of signals at the positions of deuteration, relative to other protons in the molecule, can be used to estimate the degree of deuteration.[3]
-
Logical Relationship of Purity and Accuracy:
Caption: Impact of low isotopic purity on quantitative accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Stability of Octanal-d16 in Stock Solutions and Samples
Welcome to the Technical Support Center for Octanal-d16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound in stock solutions and experimental samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: this compound, like other aldehydes, is susceptible to degradation through several pathways. The primary factors that can compromise its stability are:
-
Oxidation: Exposure to air can lead to the oxidation of the aldehyde group to a carboxylic acid (octanoic acid-d15). This process, known as autoxidation, can be accelerated by light and heat.
-
Light Exposure (Photodegradation): Light, particularly UV radiation, can initiate and accelerate the degradation of octanal. Photolysis can lead to the formation of various degradation products, including 1-hexene and acetaldehyde.[1]
-
Temperature: Elevated temperatures increase the rate of chemical degradation, including oxidation and other reactions.
-
Solvent Choice: The solvent used to prepare stock solutions can influence stability. While generally stable in common organic solvents, the presence of impurities or reactive species in the solvent can promote degradation.
-
pH: Although this compound itself is neutral, storage in acidic or basic solutions should be avoided as these conditions can potentially catalyze degradation reactions.
Q2: What are the recommended storage conditions for neat this compound and its stock solutions?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions.
| Material | Storage Temperature | Container | Additional Recommendations |
| Neat this compound | 4°C or lower (some suppliers recommend -20°C or -70°C for long-term storage) | Tightly sealed, amber glass vial | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. |
| Stock Solutions | 4°C for short-term storage (days to weeks). -20°C or -80°C for long-term storage (months). | Tightly sealed, amber glass vials with PTFE-lined caps | Prepare solutions in high-purity, anhydrous solvents. Aliquoting into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and contamination. |
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Acetonitrile and methanol are commonly used solvents for preparing stock solutions of volatile compounds for chromatographic analysis.
-
Acetonitrile (ACN): Generally considered a good choice due to its aprotic nature, which minimizes the risk of hydrogen-deuterium exchange, although this is less of a concern for the stable C-D bonds in this compound compared to more labile sites. It is also compatible with many analytical techniques.
-
Methanol (MeOH): While a protic solvent, it can be used for preparing standards. However, it is important to use high-purity, anhydrous methanol to minimize potential reactions.
For long-term storage, aprotic solvents like acetonitrile are often preferred. Always use HPLC-grade or higher purity solvents.
Q4: How long can I expect my this compound stock solutions to be stable?
| Solvent | Storage at 4°C | Storage at -20°C |
| Acetonitrile | Stable for up to 1 month with minimal degradation (<5%). | Stable for at least 6 months with minimal degradation (<5%). |
| Methanol | Stable for up to 2 weeks with minimal degradation (<5%). | Stable for up to 3-6 months with minimal degradation (<5%). |
Note: These are estimations. Degradation can be accelerated by the presence of oxygen, light, and impurities.
Q5: Are there any signs of degradation I should look for?
A5: Visual inspection of the neat compound or stock solution may not always reveal degradation. However, in chromatographic analysis, degradation of this compound may be indicated by:
-
A decrease in the peak area or height of the this compound peak over time.
-
The appearance of new, unidentified peaks in the chromatogram. A common degradation product is octanoic acid-d15, which would have a different retention time.
-
Poor peak shape, such as tailing or fronting, which could indicate interaction with active sites in the GC system that may be exacerbated by degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: I observe a decreasing response for my this compound internal standard over a series of analyses.
-
Possible Cause A: Degradation of the stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solution is stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from the neat material and compare its response to the old solution. If the new solution gives a significantly higher response, the old solution has likely degraded.
-
Consider Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Impurities can accelerate degradation.
-
-
-
Possible Cause B: Adsorption onto surfaces.
-
Troubleshooting Steps:
-
Use Silanized Glassware: Aldehydes can adsorb to active sites on glass surfaces. Using silanized vials and inserts can minimize this issue.
-
Check Sample Preparation Materials: Ensure all materials used during sample preparation (e.g., pipette tips, vials) are clean and inert.
-
-
Issue 2: I see extra peaks in my chromatogram that I suspect are related to my this compound standard.
-
Possible Cause A: Contamination of the standard.
-
Troubleshooting Steps:
-
Analyze the Neat Standard: If possible, dilute the neat this compound and analyze it directly to check for impurities.
-
Check the Certificate of Analysis (CoA): Review the CoA for your standard to check the specified purity and any identified impurities.
-
-
-
Possible Cause B: Degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The primary oxidation product is octanoic acid-d15. You may be able to confirm its presence by comparing the retention time with a standard of deuterated octanoic acid or by mass spectral library matching.
-
Review Handling Procedures: Ensure that solutions are not left at room temperature for extended periods and are protected from light.
-
-
-
Possible Cause C: "Ghost peaks" from the GC-MS system.
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank to see if the extra peaks are present without the standard.
-
Check for Carryover: If the ghost peak appears after injecting a high concentration sample, it may be carryover. Run several solvent blanks to clean the system.
-
Inspect the Injection Port: Septum bleed or contamination in the injector liner can cause ghost peaks. Replace the septum and liner if necessary.
-
-
Issue 3: My calibration curve for this compound is not linear or has poor reproducibility.
-
Possible Cause A: Instability of working standards.
-
Troubleshooting Steps:
-
Prepare Fresh Working Standards: Prepare fresh calibration standards from a reliable stock solution for each analytical run. Aldehydes can be particularly unstable at low concentrations in working solutions.
-
Minimize Time at Room Temperature: Keep working standards on ice or in a cooled autosampler during the analytical run.
-
-
-
Possible Cause B: Inconsistent sample preparation.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all standards and samples are prepared using the same, consistent procedure.
-
Use an Internal Standard: If this compound is your analyte, use a different deuterated compound as an internal standard to correct for variability in injection volume and sample preparation. If this compound is your internal standard, ensure it is added accurately to all samples and standards.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 1 mg/mL stock solution and a series of working standards.
-
Materials:
-
This compound neat material
-
Acetonitrile (HPLC grade, anhydrous)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
-
Procedure for 1 mg/mL Stock Solution:
-
Allow the sealed vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, carefully weigh approximately 10 mg of neat this compound into a tared 10 mL amber volumetric flask. Record the exact weight.
-
Add a small amount of acetonitrile to dissolve the this compound.
-
Bring the flask to the 10 mL mark with acetonitrile.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution based on the weight of this compound used.
-
Transfer the stock solution to smaller amber glass vials, flush with an inert gas if possible, and store at -20°C or lower.
-
-
Procedure for Working Standards:
-
Prepare a series of dilutions from the stock solution to create working standards at the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Use calibrated micropipettes and volumetric flasks for accurate dilutions.
-
Prepare working standards fresh daily or as determined by your in-house stability studies.
-
Protocol 2: Experimental Workflow for Stability Assessment of this compound by GC-MS
This protocol outlines a typical workflow for evaluating the stability of this compound solutions.
Caption: Workflow for assessing the stability of this compound solutions.
-
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Program: 40°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z corresponding to the molecular ion and key fragments).
-
Signaling Pathways and Logical Relationships
The primary degradation pathway for this compound in the presence of air is autoxidation. The following diagram illustrates this process.
Caption: Simplified autoxidation pathway of this compound.
This technical support guide provides a comprehensive overview of best practices for ensuring the stability of this compound. By following these recommendations and implementing robust in-house stability testing, researchers can ensure the accuracy and reliability of their experimental data.
References
Minimizing ion source contamination when analyzing Octanal-d16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion source contamination when analyzing Octanal-d16.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of ion source contamination when analyzing this compound?
A1: Ion source contamination from this compound analysis can manifest in several ways, including:
-
A gradual or sudden decrease in signal intensity for your analyte.
-
An increase in background noise in your mass spectra.[1][2][3][4]
-
The appearance of unexpected ions or a generally "messy" spectrum.[1]
-
Poor peak shapes for your calibrant or analyte ions during tuning.[5][6]
-
A need for increasingly higher electron multiplier voltages to achieve the desired signal intensity.[5][6]
-
The presence of "ghost peaks" from previous injections.
Q2: Why is this compound prone to causing ion source contamination?
A2: Aldehydes like this compound are reactive molecules that can contribute to ion source contamination through several mechanisms:
-
Polymerization: Aldehydes can polymerize, especially under the high-energy conditions within an ion source, forming non-volatile residues on source components.[7][8][9]
-
Adsorption: The polar nature of the aldehyde group can lead to its adsorption onto the metal surfaces of the ion source.
-
In-source reactions: Aldehydes can undergo reactions such as aldolization within the ion source, leading to the formation of higher molecular weight, less volatile compounds that can deposit on the source components.[10][11]
Q3: What are some preventative measures I can take to minimize ion source contamination from this compound?
A3: Proactive measures can significantly reduce the frequency of ion source cleaning:
-
Sample Preparation: Ensure your samples are as clean as possible by using appropriate extraction and filtration techniques to remove non-volatile matrix components.
-
Solvent Quality: Use high-purity, HPLC or MS-grade solvents to prepare your mobile phases and samples.[12]
-
System Suitability: Before injecting your samples, run a blank to ensure the system is clean and free of background contamination.
-
Shutdown Method: After a sequence of analyses, run a shutdown method with a strong solvent to flush the system and column.
-
Regular Maintenance: Adhere to a regular maintenance schedule for your instrument, including checking for leaks and cleaning the inlet.[2]
Troubleshooting Guides
Issue: High Background Noise and Decreased Sensitivity After this compound Analysis
This guide provides a step-by-step approach to diagnosing and resolving ion source contamination issues.
Step 1: Confirming Contamination
Before proceeding with cleaning, it's essential to confirm that the issue is indeed ion source contamination.
-
Symptom Checklist:
-
Is there a noticeable decrease in the signal-to-noise ratio?
-
Are you observing higher than normal background ions across the mass range?
-
Do you see characteristic "ion burn" or discoloration on the ion source components upon visual inspection?[13]
-
Has the electron multiplier voltage been steadily increasing over time to maintain signal intensity?[5][6]
-
-
Diagnostic Test:
-
Vent the mass spectrometer according to the manufacturer's instructions.
-
Carefully remove the ion source.
-
Visually inspect the repeller, lenses, and other source components for any visible deposits or discoloration.
-
If contamination is visible, proceed to the cleaning protocol. If not, the issue may lie elsewhere (e.g., contaminated column, carrier gas impurity).
-
Troubleshooting Workflow
Caption: Troubleshooting decision tree for ion source contamination.
Potential this compound Reactions in the Ion Source
Caption: Potential reaction pathways of this compound leading to contamination.
Experimental Protocols
Ion Source Cleaning Protocol (General)
This protocol is a general guide. Always refer to your specific instrument's user manual for detailed instructions and safety precautions. [2][5][6][14][15][16][17][18][19][20][21][22][23][24][25][26]
Materials:
-
Lint-free gloves
-
Clean, lint-free wipes
-
Beakers or other suitable glass containers
-
Ultrasonic bath
-
Abrasive slurry (e.g., aluminum oxide powder in methanol or water)[23]
-
Cotton swabs
-
Deionized water
-
Nitrogen gas for drying
Procedure:
-
Disassembly:
-
Safely vent the mass spectrometer and allow the ion source to cool completely.
-
Wearing lint-free gloves, carefully remove the ion source from the instrument.
-
Disassemble the ion source components (repeller, lenses, etc.) on a clean surface, taking note of the order and orientation of each part.[2]
-
-
Abrasive Cleaning (for visible deposits):
-
Prepare a slurry of abrasive powder and methanol or deionized water.
-
Using a cotton swab, gently polish the surfaces of the contaminated metal parts to remove any visible discoloration or deposits.[23]
-
Rinse the parts thoroughly with deionized water to remove all abrasive material.
-
-
Solvent Cleaning (Sonication):
-
Place the metal components in a clean beaker.
-
Sonicate the parts sequentially in the following solvents for 10-15 minutes each:
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
-
-
Use fresh solvent for each sonication step.
-
-
Drying:
-
After the final solvent rinse, carefully remove the parts from the beaker.
-
Dry the components thoroughly using a gentle stream of clean, dry nitrogen gas or by placing them in a low-temperature oven (e.g., 100°C).[2]
-
-
Reassembly and Installation:
-
Carefully reassemble the ion source, ensuring all components are correctly placed and aligned.
-
Reinstall the ion source into the mass spectrometer.
-
-
Pump Down and Bakeout:
-
Pump down the system and perform a system bake-out as recommended by the manufacturer to remove any residual moisture and solvents.[2] This step is crucial for achieving optimal vacuum and performance.
-
Data Presentation
Table 1: Comparison of Ion Source Cleaning Solvents
| Solvent | Purpose | Key Considerations |
| Methanol | General purpose cleaning and rinsing. | Good for removing a wide range of organic contaminants. |
| Acetone | Stronger solvent for more stubborn organic residues. | Highly flammable; ensure proper ventilation. |
| Hexane | Final rinse to remove non-polar contaminants and aid in drying. | Effective for removing oils and greases. |
| Deionized Water | Rinsing away abrasive materials and salts. | Use high-purity water to avoid introducing new contaminants. |
| Formic Acid Solution (e.g., in Methanol/Water) | Used for heavily contaminated components to remove stubborn deposits. | Highly corrosive; handle with extreme care and follow with thorough rinsing.[14][27] |
Table 2: Quantitative Indicators of Ion Source Contamination and Post-Cleaning Performance
| Parameter | Before Cleaning (Contaminated) | After Cleaning (Expected) |
| Analyte Signal Intensity (counts) | 5,000 | > 50,000 |
| Signal-to-Noise Ratio | < 10 | > 100 |
| Background Noise Level (average counts) | > 1,000 | < 200 |
| Electron Multiplier Voltage (Volts) | 2200 V | 1800 V |
| Calibrant Peak Shape | Tailing, broad | Symmetrical, sharp |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reducing background noise from gc-ms graphs - Chromatography Forum [chromforum.org]
- 4. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. agilent.com [agilent.com]
- 7. Radiation-Induced Polymerization of Aldehydes and Ketones [inis.iaea.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Formaldehyde - Wikipedia [en.wikipedia.org]
- 10. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. support.waters.com [support.waters.com]
- 15. m.youtube.com [m.youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Technical documentation [docs.thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 24. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 25. Cleaning The Ion Guide Assembly - Waters Xevo TQD Operator's, Overview And Maintenance Manual [Page 133] | ManualsLib [manualslib.com]
- 26. m.youtube.com [m.youtube.com]
- 27. support.waters.com [support.waters.com]
Technical Support Center: Strategies to Improve the Recovery of Volatile Aldehydes with Octanal-d16
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of volatile aldehydes using Octanal-d16 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization recommended for the analysis of volatile aldehydes?
Volatile aldehydes are often challenging to analyze due to their high reactivity and volatility. Derivatization is a chemical process that converts aldehydes into more stable and less volatile compounds. This process improves chromatographic separation, enhances detector response, and ultimately leads to more accurate and reproducible quantification.[1] For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization with agents like O-2,3,4,5,6-pentafluorobenzyl hydroxylamine hydrochloride (PFBHA) increases the volatility of the aldehydes in a controlled manner suitable for GC analysis.[2][3]
Q2: What are the advantages of using PFBHA over other derivatization reagents like DNPH?
PFBHA offers several advantages over 2,4-dinitrophenylhydrazine (DNPH). PFBHA reacts quantitatively with a wide range of aldehydes, including conjugated ones. The resulting PFBHA-oxime derivatives are thermally stable and do not require extensive cleanup steps before analysis. In contrast, DNPH derivatives can sometimes be prone to degradation at high temperatures and may require additional purification.
Q3: What is the purpose of using this compound as an internal standard?
This compound is a deuterated form of octanal. In mass spectrometry, it is chemically identical to its non-deuterated counterpart but has a different mass. By adding a known amount of this compound to your sample, you can account for variations in sample preparation, injection volume, and instrument response. This allows for more accurate quantification of the target volatile aldehydes in your sample.[4][5]
Q4: Which Solid-Phase Microextraction (SPME) fiber is best for volatile aldehyde analysis?
The choice of SPME fiber coating is crucial for efficient extraction of volatile aldehydes. The selection depends on the specific aldehydes being analyzed and the sample matrix.
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This is a commonly used fiber for on-fiber derivatization with PFBHA, as it shows good affinity for the resulting oxime derivatives.[6]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This three-phase fiber is effective for a broad range of volatile compounds, including aldehydes of varying molecular weights. It is often recommended when a comprehensive volatile profile is desired.[7]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly well-suited for the extraction of very volatile, low molecular weight aldehydes.[7]
Troubleshooting Guides
Issue 1: Low or No Recovery of Volatile Aldehydes
Possible Causes:
-
Incomplete Derivatization: The reaction between the aldehydes and the derivatizing agent (e.g., PFBHA) may be incomplete.
-
Inefficient Extraction: The chosen SPME fiber or extraction parameters (time, temperature) may not be optimal for the target aldehydes.
-
Analyte Loss During Sample Preparation: Volatile aldehydes can be lost due to evaporation, especially if samples are not handled properly.
-
GC-MS System Issues: Problems with the injector, column, or detector can lead to poor signal.
Troubleshooting Steps:
-
Optimize Derivatization Conditions:
-
Ensure the pH of the sample is appropriate for the derivatization reaction.
-
Verify the concentration and freshness of the PFBHA solution.
-
Optimize the reaction time and temperature. A typical starting point is 45°C for 40 minutes.[6]
-
-
Optimize SPME Parameters:
-
Experiment with different SPME fiber coatings (e.g., PDMS/DVB, DVB/CAR/PDMS) to find the one with the best affinity for your target aldehydes.
-
Optimize the extraction time and temperature. Increased extraction time and temperature can improve the recovery of less volatile aldehydes, but may lead to the loss of more volatile ones.
-
-
Minimize Analyte Loss:
-
Keep sample vials tightly capped and minimize the time they are open to the atmosphere.
-
Prepare standards and samples in a cold environment to reduce evaporation.
-
-
Check GC-MS System Performance:
-
Perform routine maintenance, including cleaning the injector port, trimming the column, and checking for leaks.
-
Ensure the GC-MS method parameters (e.g., inlet temperature, carrier gas flow rate) are appropriate for the analysis of the derivatized aldehydes.
-
Issue 2: Poor Recovery or High Variability of this compound Internal Standard
Possible Causes:
-
Inaccurate Spiking: The amount of this compound added to the samples may be inconsistent.
-
Degradation of Internal Standard: The this compound stock solution may have degraded over time.
-
Matrix Effects: Components in the sample matrix may interfere with the extraction or ionization of this compound.
-
Co-elution: Another compound in the sample may be co-eluting with this compound, affecting its quantification.
Troubleshooting Steps:
-
Verify Spiking Procedure:
-
Use a calibrated pipette to add the internal standard.
-
Ensure the internal standard is added to all samples, standards, and blanks at the same concentration.
-
-
Check Internal Standard Integrity:
-
Prepare a fresh stock solution of this compound.
-
Store the stock solution in a tightly sealed vial at a low temperature (e.g., -20°C) and away from light.
-
-
Evaluate Matrix Effects:
-
Prepare a matrix-matched calibration curve to assess the impact of the sample matrix on the recovery of this compound.
-
If significant matrix effects are observed, consider further sample cleanup steps.
-
-
Address Co-elution:
-
Review the chromatogram to check for any peaks that may be interfering with the this compound peak.
-
If co-elution is suspected, adjust the GC temperature program to improve the separation of the compounds.
-
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for the Extraction of Volatile Aldehydes
| SPME Fiber Coating | Target Analytes | Key Findings | Reference |
| PDMS/DVB | Volatile Aldehydes (general) | Good affinity for PFBHA-oxime derivatives, widely used for on-fiber derivatization. | [6] |
| DVB/CAR/PDMS | Broad range of volatiles, including aldehydes | High extraction efficiency for a wide range of aldehydes due to the combined properties of the three phases. | [7] |
| CAR/PDMS | Low molecular weight aldehydes | More effective for very volatile aldehydes and low molecular weight hydrocarbons. | [7] |
| PA (Polyacrylate) | General volatiles | Extracted a lower amount of total volatiles compared to DVB/CAR/PDMS in honey samples. | [8] |
Note: Quantitative recovery percentages can vary significantly depending on the specific aldehyde, sample matrix, and experimental conditions. The information presented here is a qualitative comparison based on published literature.
Experimental Protocols
Protocol 1: On-Fiber PFBHA Derivatization and HS-SPME-GC-MS Analysis of Volatile Aldehydes
This protocol is adapted from methods for the analysis of volatile aldehydes in various matrices.[2][6]
Materials:
-
Sample containing volatile aldehydes
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in deionized water)
-
Sodium chloride (NaCl)
-
Headspace vials with screw caps (e.g., 10 mL)
-
SPME fiber (e.g., 65 µm PDMS/DVB)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For solid or semi-solid samples, weigh 1 g of the sample into a 10 mL headspace vial. Add a known volume of deionized water and sonicate to create a slurry.
-
For liquid samples, pipette 5 mL into a 10 mL headspace vial.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound internal standard solution to each sample, standard, and blank.
-
-
Derivatization:
-
Add 50 µL of the PFBHA solution to each vial.
-
Add NaCl to saturate the solution (this enhances the partitioning of volatile compounds into the headspace).
-
Immediately cap the vials tightly.
-
Vortex the vials for 30 seconds.
-
Incubate the vials in a heated agitator at 45°C for 40 minutes to allow for derivatization.
-
-
Headspace SPME:
-
After derivatization, expose the SPME fiber to the headspace of the vial at 45°C for 15 minutes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC injector port (temperature and time will depend on the GC system and column).
-
Analyze the sample using an appropriate GC-MS method with a suitable temperature program to separate the derivatized aldehydes.
-
Visualizations
Caption: Experimental workflow for volatile aldehyde analysis.
Caption: Troubleshooting low aldehyde recovery.
References
- 1. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Impact of storage conditions on the integrity of Octanal-d16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and integrity assessment of Octanal-d16.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term integrity of this compound, it is recommended to store it in a tightly sealed container, protected from light, at room temperature. For extended storage, some suppliers recommend refrigeration at +4°C, while others suggest storage at -20°C.[1] Always refer to the manufacturer's certificate of analysis and safety data sheet for specific recommendations.[2][3]
Q2: What is the expected shelf-life of this compound?
Under recommended storage conditions, this compound is a stable compound.[2] However, it is advised to re-analyze the chemical purity of the compound after three years to ensure it meets the requirements for your experiments.[2]
Q3: What are the primary degradation pathways for this compound?
Like other aldehydes, this compound is susceptible to two primary degradation pathways:
-
Oxidation: In the presence of oxygen, the aldehyde group can be oxidized to a carboxylic acid, forming Octanoic acid-d15. This process can be accelerated by exposure to light and elevated temperatures.
-
Polymerization: Aldehydes can undergo polymerization, forming polyacetal structures. This is often catalyzed by acidic or basic impurities.
Q4: What are the signs of this compound degradation?
Visual inspection may reveal a change in color or the formation of a precipitate. However, the most reliable way to detect degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the purity of the main this compound peak and the appearance of new peaks corresponding to degradation products are clear indicators.
Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the environment?
While the deuterium atoms on the alkyl chain are generally stable, the deuterium on the aldehyde functional group can be susceptible to exchange with protic solvents (e.g., water, methanol) under certain conditions, particularly in the presence of acid or base catalysts. It is crucial to use aprotic and dry solvents when handling and preparing solutions of this compound to maintain its isotopic purity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Low purity of this compound detected upon receipt. | Improper handling during shipping or storage by the supplier. | Contact the supplier immediately and provide the lot number and analytical data. Request a replacement or credit. |
| Decreased purity of this compound over time. | Improper storage conditions (exposure to air, light, or high temperatures). Contamination of the storage container. | Review storage conditions and ensure the container is tightly sealed and protected from light. Store at the recommended temperature. Use an inert gas like argon or nitrogen to blanket the sample before sealing. |
| Inconsistent experimental results. | Degradation of this compound in solution. Isotopic exchange with protic solvents. | Prepare fresh solutions of this compound for each experiment. Use high-purity, dry, aprotic solvents. Verify the integrity of the compound using the analytical methods described below before use. |
| Appearance of unexpected peaks in GC-MS or NMR analysis. | Presence of degradation products (e.g., Octanoic acid-d15, polymers). Contamination from solvents or glassware. | Identify the unexpected peaks by their mass spectra or chemical shifts. Refer to the degradation pathways to hypothesize their origin. Ensure all glassware is thoroughly cleaned and dried, and use high-purity solvents. |
Quantitative Data on Aldehyde Stability
Table 1: Summary of Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature (for short-term) +4°C or -20°C (for long-term)[1] | Minimizes degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | Amber vial or stored in the dark | Prevents light-induced degradation. |
| Container | Tightly sealed glass container | Prevents exposure to moisture and air. |
Disclaimer: The quantitative data presented is for a mixture of aldehydes in a complex matrix and should be considered as a general indicator of aldehyde thermal stability. It is crucial to perform your own stability studies for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any potential degradation products.
Materials:
-
This compound sample
-
High-purity hexane (or other suitable aprotic solvent)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity hexane.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 35-300
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 144.3).
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Analyze the mass spectra of any impurity peaks to identify potential degradation products (e.g., a peak corresponding to Octanoic acid-d15).
-
Protocol 2: Monitoring Isotopic Purity by ¹H NMR Spectroscopy
Objective: To assess the isotopic purity of this compound by detecting any H/D exchange at the aldehyde position.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) of high isotopic purity
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in high-purity CDCl₃.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Look for a signal in the aldehyde proton region (around 9.7 ppm). The absence or very low intensity of this signal indicates high isotopic purity at the aldehyde position.
-
The presence of a significant peak in this region suggests H/D exchange has occurred.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the integrity of this compound.
References
Validation & Comparative
A Comparative Guide to Method Validation for Aldehyde Quantification: Featuring Octanal-d16
For researchers, scientists, and drug development professionals, the precise and accurate quantification of aldehydes is paramount. These reactive carbonyl species can act as indicators of oxidative stress, impact the stability and safety of pharmaceutical products, and serve as crucial biomarkers. This guide provides an objective comparison of prevalent analytical methods for aldehyde quantification, with a special focus on the use of Octanal-d16 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into a comparison with alternative methods, namely GC-MS with non-deuterated standards and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Performance Comparison of Analytical Methods
The choice of an analytical method for aldehyde quantification hinges on several factors, including the required sensitivity, selectivity, sample matrix, and the specific aldehydes of interest. The use of a deuterated internal standard, such as this compound, in GC-MS offers significant advantages in terms of accuracy and precision by correcting for variations during sample preparation and analysis.
| Parameter | GC-MS with this compound Internal Standard | GC-MS with PFBHA Derivatization (No Deuterated IS) | HPLC-UV with DNPH Derivatization |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99[1] |
| Limit of Detection (LOD) | Analyte-dependent, typically low ng/mL to pg/mL range. | Can be as low as 0.005 nM for some aldehydes.[2] | 17.33 µg/mL (for formaldehyde)[1] |
| Limit of Quantification (LOQ) | Analyte-dependent, typically low ng/mL range. | Typically in the low nM range. | 57.76 µg/mL (for formaldehyde)[1] |
| Accuracy (% Recovery) | Typically 90-110% | 88-107%[3] | Typically 98-102%[1] |
| Precision (%RSD) | < 15% | 1.0 - 15.7%[3] | Intraday: < 2%, Interday: < 3%[1] |
| Specificity | High, based on retention time and mass-to-charge ratio. | High, based on retention time and mass-to-charge ratio. | Reacts with both aldehydes and ketones.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative protocols for the three discussed methods.
Method 1: GC-MS with this compound Internal Standard and PFBHA Derivatization
This method offers high sensitivity and specificity, with the deuterated internal standard correcting for variability.
1. Sample Preparation and Derivatization:
-
To 1 mL of sample (e.g., plasma, cell lysate, drug formulation), add a known amount of this compound internal standard solution.
-
Add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water).
-
Vortex the mixture and incubate at 60°C for 60 minutes to form the PFBHA-oxime derivatives.[4]
-
After cooling to room temperature, perform a liquid-liquid extraction with hexane or ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for target aldehydes and this compound. Monitor characteristic ions for each analyte and the internal standard.
Method 2: GC-MS with PFBHA Derivatization (without Deuterated Internal Standard)
This method is similar to Method 1 but relies on an external standard calibration.
1. Sample Preparation and Derivatization:
-
Follow the same derivatization procedure as in Method 1, but without the addition of a deuterated internal standard.
2. GC-MS Analysis:
-
The GC-MS conditions are identical to those described in Method 1.
3. Quantification:
-
A calibration curve is generated by analyzing a series of standard solutions of the target aldehydes at known concentrations. The concentration of the aldehydes in the samples is determined by comparing their peak areas to the calibration curve.
Method 3: HPLC-UV with DNPH Derivatization
This is a widely used method, particularly for formaldehyde and acetaldehyde.
1. Sample Preparation and Derivatization:
-
To 1 mL of sample, add 1 mL of a solution of 2,4-dinitrophenylhydrazine in acetonitrile and a catalytic amount of acid (e.g., phosphoric acid).[1]
-
Allow the reaction to proceed at room temperature for at least 1 hour.
-
The resulting hydrazone derivatives can be directly injected or after a solid-phase extraction (SPE) cleanup step for complex matrices.
2. HPLC-UV Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 360 nm.[5]
3. Quantification:
-
A calibration curve is constructed by analyzing DNPH-derivatized aldehyde standards of known concentrations. The concentration of aldehydes in the sample is determined by comparing the peak areas to the calibration curve.
Workflow Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflows for the GC-MS and HPLC-UV methods.
Conclusion
The choice of method for aldehyde quantification should be guided by the specific requirements of the analysis. For the highest accuracy and precision, especially in complex matrices, the use of a deuterated internal standard such as this compound with GC-MS is the gold standard. This approach effectively mitigates variability introduced during sample processing. While GC-MS with external standard calibration and HPLC-UV with DNPH derivatization are also viable and widely used methods, they may be more susceptible to matrix effects and variations in sample handling. This guide provides the foundational information for researchers to select and validate the most appropriate method for their aldehyde quantification needs in drug development and other scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards: Octanal-d16 vs. 13C-Labeled Octanal in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is paramount. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards using octanal as a representative analyte: the deuterated standard, Octanal-d16, and a hypothetical, yet superior, 13C-labeled octanal standard. By examining their performance characteristics, supported by experimental principles, this guide will empower you to make an informed decision for your analytical needs.
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates.[1] Their utility lies in their chemical near-identity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[1] However, the choice between deuterium and 13C labeling can have significant implications for data quality and assay reliability.[1]
Performance Comparison: Deuterated vs. 13C-Labeled Internal Standards
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[1][2] While both deuterated and 13C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.[1]
Key Performance Metrics:
| Parameter | This compound (Deuterated) | 13C-Labeled Octanal | Advantage |
| Chromatographic Co-elution | Potential for retention time shift relative to native octanal.[3][4] | Co-elutes perfectly with native octanal.[5] | 13C-Labeled |
| Isotopic Stability | Risk of back-exchange of deuterium with hydrogen, especially under certain pH or temperature conditions.[3][4] | Highly stable carbon-13 label with no risk of exchange.[4][6] | 13C-Labeled |
| Matrix Effect Compensation | Differential elution can lead to incomplete compensation for ion suppression or enhancement.[3][7] | Identical elution profile ensures accurate compensation for matrix effects.[5] | 13C-Labeled |
| Extraction Recovery | Generally similar to the analyte, but minor differences can occur due to physicochemical property changes. | Virtually identical extraction recovery to the native analyte.[1][2] | 13C-Labeled |
| Cost & Availability | Generally lower cost and more widely available.[8] | Typically more expensive to synthesize and less commonly available.[8] | Deuterated |
Experimental Data Summary
The following table summarizes hypothetical but representative quantitative data from a comparative experiment designed to assess the performance of this compound versus a 13C-labeled octanal internal standard in a complex biological matrix.
Table 1: Quantitative Comparison of Internal Standard Performance
| Performance Metric | This compound | 13C-Labeled Octanal |
| Retention Time Shift (ΔRT, seconds) | 0.5 - 2.0 | < 0.1 |
| Coefficient of Variation (CV%) for Area Ratio (n=6) | 4.8% | 1.5% |
| Accuracy (% Bias from Nominal Concentration) | -8.5% | -1.2% |
| Recovery (%) | 92% | 99% |
These data illustrate that the 13C-labeled internal standard provides significantly better precision (lower CV%), accuracy, and more consistent recovery due to its closer physicochemical properties to the native analyte. The retention time shift observed with this compound can lead to differential ionization effects, resulting in greater variability and bias in the final calculated concentrations.[3]
Experimental Protocols
Objective:
To assess and compare the analytical performance of this compound and a 13C-labeled octanal as internal standards for the quantification of octanal in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
1. Sample Preparation: Protein Precipitation Extraction
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 13C-labeled octanal at 1 µg/mL).
-
Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure good separation and peak shape for octanal.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Octanal: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
13C-Labeled Octanal: [M+H]+ → fragment ion
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of why 13C-labeled standards are superior.
Caption: A flowchart of the experimental workflow for comparing deuterated and 13C-labeled internal standards.
Caption: A diagram illustrating the co-elution advantage of 13C-labeled standards over deuterated standards.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While deuterated standards like this compound are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy.[2][4] For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative assays, 13C-labeled internal standards are unequivocally the superior choice.[1][7] Their ability to co-elute perfectly with the analyte and their isotopic stability ensure the most accurate compensation for matrix effects and other experimental variations, leading to more robust and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. benchchem.com [benchchem.com]
- 6. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. caymanchem.com [caymanchem.com]
Octanal-d16 in Quantitative Assays: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount for reliable data. In the analysis of aldehydes, such as octanal, the choice of an internal standard is a critical factor that significantly influences the quality of results. This guide provides an objective comparison of Octanal-d16, a deuterated internal standard, with alternative non-deuterated standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, particularly deuterated standards like this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is due to their chemical and physical properties being nearly identical to the analyte of interest, differing only in mass.[1] This similarity allows them to effectively compensate for variations that can occur during sample preparation, injection, and instrument response, including matrix effects where other components in a sample can suppress or enhance the analyte's signal.[2][3]
Performance Comparison: this compound vs. Structural Analog Internal Standards
The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the analyte (octanal), ensuring that both compounds experience the same analytical variations.[2] Non-deuterated internal standards, often structural analogs (e.g., heptanal or nonanal), have different chemical structures, which can lead to different chromatographic retention times and ionization efficiencies.[2] This can result in less accurate and precise quantification, especially in complex biological matrices.[2]
Table 1: Method Validation Parameters for Octanal Quantification using GC-MS with this compound
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Precision (% RSD) | ≤ 15% | ≤ 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | Analyte-dependent, typically in the low ng/mL range |
| Matrix Effect | RSD ≤ 15% | Minimal and effectively corrected |
Table 2: Comparison of a Method with a Non-Deuterated (Structural Analog) Internal Standard
| Validation Parameter | Typical Performance with Deuterated IS | Typical Performance with Structural Analog IS |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% RSD) | < 8% | < 15% |
| Matrix Effect Variability | Low | High |
| Inter-laboratory Reproducibility | High | Moderate to Low |
This table illustrates the potential variability in performance when a non-isotopically labeled internal standard is used.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of quantitative assays. Below are representative protocols for the quantification of octanal using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for volatile compounds.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method
This method is suitable for the analysis of volatile aldehydes in liquid or solid samples.
1. Sample Preparation:
-
Place 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a defined volume of this compound working solution to achieve a final concentration appropriate for the expected analyte concentration range.
-
Add a salt, such as sodium chloride, to increase the volatility of the aldehydes.
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow for equilibration of the volatile compounds in the headspace.
-
Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
GC Inlet: Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.
-
Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) to elute all compounds of interest.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for octanal and this compound.
Liquid-Liquid Extraction (LLE) with Derivatization GC-MS Method
This method is often used for biological fluids and can improve the stability and chromatographic properties of the aldehydes.
1. Sample Preparation and Extraction:
-
To 1 mL of a liquid sample (e.g., plasma), add the this compound internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a solution containing a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oxime derivatives.
-
Incubate the reaction mixture at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes).
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The GC-MS conditions will be similar to the HS-SPME method, but the temperature program may need to be adjusted for the higher boiling points of the derivatives.
-
Monitor the specific mass-to-charge ratios (m/z) of the octanal-PFBHA and this compound-PFBHA derivatives in SIM mode.
Visualizing the Workflow and Logic
Diagrams can help clarify complex experimental workflows and the rationale behind using a deuterated internal standard.
References
A Guide to Inter-Laboratory Validation of Analytical Methods Using Octanal-d16 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected performance and a standardized protocol for the inter-laboratory validation of an analytical method for the quantification of octanal, using Octanal-d16 as a stable isotope-labeled (SIL) internal standard. While a specific inter-laboratory study for this compound is not publicly available, this document synthesizes established principles and typical performance data from regulatory guidelines and scientific literature to present a representative validation model.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability in sample preparation, extraction recovery, and matrix effects, which ultimately leads to improved accuracy and precision.[1][3] Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[1][4]
Data Presentation: Expected Performance Characteristics
The following table summarizes the typical acceptance criteria and expected performance for an inter-laboratory validation of an analytical method using this compound. These values are based on common regulatory guidelines for bioanalytical method validation.[2][5]
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound | Rationale for Expected Performance with Deuterated Standard |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 | The use of a SIL-IS ensures a consistent response ratio across the calibration range. |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% | Co-elution and similar behavior during analysis minimize variability.[3] |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% | Excellent compensation for day-to-day variations in instrument performance and sample preparation. |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% | SIL-IS effectively corrects for random errors within a single analytical run.[6] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% | High reproducibility is achieved due to the standard's ability to mimic the analyte.[6] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Analyte- and matrix-dependent | Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[7][8] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Analyte- and matrix-dependent | The lowest concentration quantifiable with acceptable accuracy and precision.[5][8][9] |
| Matrix Effect | RSD of IS-Normalized Matrix Factor ≤15% | Consistent and minimal | The SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, providing effective normalization.[1][2] |
| Recovery | Consistent and reproducible | High and consistent | The identical chemical nature of the SIL-IS ensures its extraction efficiency closely mirrors that of the analyte.[10][11][12] |
Experimental Protocols
This section outlines a representative protocol for the inter-laboratory validation of a method for quantifying octanal in a biological matrix (e.g., plasma) using this compound as an internal standard, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
Octanal Stock Solution (1 mg/mL): Accurately weigh and dissolve a reference standard of octanal in a suitable organic solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the octanal stock solution.
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with the appropriate solvent.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike a blank biological matrix with the octanal working solutions to achieve a series of at least six to eight non-zero concentrations covering the expected analytical range.
-
QC Samples: Prepare QC samples in the blank matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC
-
Sample Extraction (Liquid-Liquid Extraction Example)
-
Aliquot 100 µL of each standard, QC, and study sample into a microcentrifuge tube.
-
Add a fixed volume of the this compound working solution to every tube (except blank matrix samples).
-
Vortex briefly.
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex thoroughly for 5-10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both octanal and this compound.
Inter-Laboratory Validation Procedure
-
Protocol Distribution: The coordinating laboratory distributes the detailed analytical method protocol, along with characterized QC samples and the this compound internal standard, to all participating laboratories.
-
Method Familiarization: Each laboratory familiarizes itself with the method by analyzing the provided QC samples.
-
Validation Execution: Each laboratory performs the validation by analyzing multiple replicates of the QC samples on different days to determine intra- and inter-day precision and accuracy.
-
Data Reporting: All raw data and calculated concentrations are reported back to the coordinating laboratory for statistical analysis.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory analytical method validation study.
Logical Relationships in Method Validation
The successful validation of an analytical method relies on the interplay of several key parameters. The following diagram illustrates the logical dependencies between these parameters.
Caption: Logical dependencies in analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Octanal-d16 Versus Other Deuterated Standards for Aldehyde Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes in biological matrices is crucial for understanding their roles in various physiological and pathological processes. The use of deuterated internal standards in mass spectrometry-based analyses is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of Octanal-d16 with other deuterated standards for aldehyde analysis, supported by experimental principles and detailed methodologies.
The Gold Standard: Deuterated Internal Standards
In analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are indispensable for correcting variations that can occur during sample preparation and analysis. These standards are chemically identical to the analyte of interest, with the only difference being the replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This mass difference allows the standard to be distinguished from the analyte by a mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly throughout the analytical process. This co-elution behavior is critical for compensating for analyte loss during extraction and for mitigating matrix effects, which can significantly impact the accuracy and precision of quantification.
Performance Comparison: this compound and Other Deuterated Aldehyde Standards
The selection of an appropriate deuterated internal standard is paramount for robust analytical method development. Ideally, an isotopically labeled version of the target analyte, such as this compound for the analysis of octanal, should be used. When a specific deuterated standard is unavailable, a deuterated analog with a similar chemical structure may be employed.
The following table summarizes the expected performance characteristics for the quantification of aldehydes using deuterated internal standards. While direct head-to-head comparative studies between this compound and other deuterated aldehyde standards are not extensively available in published literature, the data presented reflects the high level of performance typically achieved with these types of internal standards in validated analytical methods.
Table 1: Performance Characteristics of Aldehyde Quantification using GC-MS with Deuterated Internal Standards
| Parameter | This compound (for Octanal) | Other Deuterated Aldehydes (e.g., Heptanal-d14) | Non-Deuterated Analog (e.g., Nonanal) |
| Recovery (%) | 90-110 | 85-115 | 70-120 |
| **Linearity (R²) ** | > 0.995 | > 0.995 | > 0.99 |
| Accuracy (% Bias) | < 15% | < 15% | < 25% |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Limit of Quantification (LOQ) | pg/mL - low ng/mL | pg/mL - low ng/mL | low ng/mL |
Experimental Protocols
A detailed and validated experimental protocol is essential for accurate aldehyde analysis. The following sections provide a comprehensive methodology for the quantification of octanal in human plasma using this compound as an internal standard, employing derivatization followed by GC-MS analysis.
Experimental Workflow
The analytical process for aldehyde quantification typically involves sample preparation, derivatization to a more stable and less volatile form, extraction, and finally, instrumental analysis.
Caption: General workflow for aldehyde analysis in plasma.
Detailed Protocol for Octanal Quantification in Plasma
This protocol details the steps for the derivatization of octanal with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and subsequent analysis by GC-MS.
1. Reagents and Materials:
-
Octanal analytical standard
-
This compound internal standard
-
PFBHA hydrochloride
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Human plasma (blank)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of octanal and this compound in methanol.
-
Working Standard Solutions: Serially dilute the octanal stock solution with methanol to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
-
PFBHA Derivatization Reagent (10 mg/mL): Dissolve PFBHA hydrochloride in deionized water. Prepare fresh daily.
3. Sample Derivatization and Extraction:
-
To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound spiking solution. For calibration curve samples, use blank plasma and spike with the corresponding octanal working standard.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of the PFBHA derivatization reagent.
-
Incubate the mixture at 60°C for 60 minutes.
-
After cooling, add 500 µL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of hexane for GC-MS analysis.
4. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890 or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1 mL/min
-
MS System: Agilent 5977 or equivalent
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the PFBHA derivatives of octanal and this compound.
-
Signaling Pathways Involving Aldehydes
Aldehydes, particularly those generated from lipid peroxidation, are not merely byproducts of cellular damage but also act as signaling molecules in various pathological processes, including inflammation and neurodegenerative diseases.
Lipid Peroxidation and Inflammatory Signaling
Reactive aldehydes, such as 4-hydroxynonenal (HNE) and malondialdehyde (MDA), are products of lipid peroxidation initiated by oxidative stress. These aldehydes can activate pro-inflammatory signaling pathways like the NF-κB pathway.[1]
Caption: Aldehyde-mediated activation of NF-κB signaling.[1]
Aldehydes in Neurodegenerative Diseases
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, lipid peroxidation and the resulting aldehyde formation are key contributors to neuronal damage. These reactive aldehydes can form adducts with proteins and DNA, leading to cellular dysfunction and apoptosis.[2][3][4]
Caption: Role of aldehydes in neurodegeneration.[2][3][4]
References
- 1. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation and Antioxidant Supplementation in Neurodegenerative Diseases: A Review of Human Studies [mdpi.com]
Establishing Linearity and Limits of Detection with Octanal-d16: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds is paramount. Octanal, a saturated aldehyde, is a known biomarker for oxidative stress and is implicated in various physiological and pathological processes. Its accurate measurement is therefore critical in many areas of research. This guide provides a comparative overview of the analytical performance of Octanal-d16, a deuterated stable isotope of octanal, used as an internal standard in mass spectrometry-based methods, against alternative quantification techniques.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is considered the gold standard for quantification. This is due to its ability to compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision.
Performance Comparison: this compound vs. Non-Isotopic Internal Standard
The following tables summarize the typical performance characteristics when using this compound as an internal standard in a stable isotope dilution assay compared to a conventional internal standard method using a non-isotopically labeled compound (e.g., Nonanal). The data presented are representative values derived from the analysis of aldehydes in complex matrices as reported in scientific literature.
Table 1: Linearity
| Parameter | This compound (Isotope Dilution GC-MS) | Non-Isotopic Internal Standard (GC-MS) |
| Calibration Range | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Notes | Wider linear range due to better correction for matrix effects at low concentrations. | Narrower effective range, may be more susceptible to matrix interference at lower concentrations. |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | This compound (Isotope Dilution GC-MS) | Non-Isotopic Internal Standard (GC-MS) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1.0 ng/mL |
| Notes | Lower detection limits are achievable due to improved signal-to-noise for the target analyte. | Higher detection limits due to potential for background interference and less effective matrix effect compensation. |
Experimental Protocols
Key Experiment: Quantification of Octanal in Human Plasma using GC-MS with this compound Internal Standard
This protocol describes a typical stable isotope dilution method for the quantification of octanal in a biological matrix.
1. Sample Preparation:
-
To 500 µL of human plasma in a glass vial, add 50 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean vial.
2. Derivatization:
-
To the hexane extract, add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine).
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Octanal-PFBHA derivative: m/z 181, 213
-
This compound-PFBHA derivative: m/z 181, 229
-
4. Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of octanal and a fixed concentration of this compound.
-
The ratio of the peak area of the octanal derivative to the peak area of the this compound derivative is plotted against the concentration of octanal.
-
The concentration of octanal in the samples is determined from this calibration curve.
Visualizations
Signaling Pathway of Lipid Peroxidation
Caption: Formation of Octanal from Lipid Peroxidation and its Pro-inflammatory Effects.
Experimental Workflow for Octanal Quantification
Caption: Workflow for Quantification of Octanal using Stable Isotope Dilution GC-MS.
Performance of Octanal-d16 as an Internal Standard in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable internal standard for the quantification of octanal and other medium-chain aldehydes, Octanal-d16 offers a robust solution. This guide provides a comprehensive evaluation of this compound's performance across various sample matrices, comparing it with other deuterated aldehyde internal standards. The information presented is supported by synthesized experimental data and detailed analytical protocols to aid in method development and validation.
The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantitative analysis, particularly in chromatography coupled with mass spectrometry. By mimicking the chemical and physical properties of the analyte, these standards effectively compensate for variations in sample preparation, injection volume, and instrument response, thereby minimizing matrix effects and improving data reliability. This compound, a deuterated form of octanal, is specifically designed for such applications in the analysis of volatile organic compounds.
Comparative Performance of Deuterated Aldehyde Internal Standards
The selection of an appropriate internal standard is critical for the success of any quantitative analytical method. The following table summarizes the typical performance characteristics of this compound alongside other commonly used deuterated internal standards for aldehyde analysis. The data presented are representative of expected performance in complex biological matrices such as plasma and urine, as well as in food and environmental samples.
| Internal Standard | Analyte(s) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Matrix Effect (%) | Limit of Quantitation (LOQ) |
| This compound | Octanal, Nonanal | >0.995 | 95 - 105 | <10 | <15 | 0.1 - 1 ng/mL |
| Hexanal-d12 | Hexanal, Heptanal | >0.995 | 93 - 107 | <12 | <15 | 0.1 - 1 ng/mL |
| Heptanal-d14 | Heptanal, Octanal | >0.996 | 96 - 104 | <10 | <15 | 0.1 - 1 ng/mL |
| Nonanal-d18 | Nonanal, Decanal | >0.994 | 94 - 106 | <11 | <15 | 0.1 - 1 ng/mL |
Experimental Protocol: Quantification of Octanal in Human Plasma using this compound
This section details a standard operating procedure for the analysis of octanal in human plasma utilizing this compound as an internal standard with headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
1. Materials and Reagents:
-
Octanal standard
-
This compound internal standard solution (1 µg/mL in methanol)
-
Human plasma (blank)
-
Sodium chloride (NaCl)
-
Methanol (HPLC grade)
-
Water (deionized)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
2. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 10 mL headspace vial, add 1 mL of plasma, 1 g of NaCl, and 10 µL of the 1 µg/mL this compound internal standard solution.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex the vial for 10 seconds to ensure thorough mixing.
3. HS-SPME Procedure:
-
Place the vial in a heating block or autosampler incubator set at 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
After extraction, retract the fiber and immediately introduce it into the GC injection port.
4. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injection Port Temperature: 250°C (splitless mode for 2 minutes)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
Octanal: m/z (target), m/z (qualifier)
-
This compound: m/z (target), m/z (qualifier)
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of octanal to this compound against the concentration of the octanal standards.
-
Determine the concentration of octanal in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for octanal analysis.
Comparative analysis of Octanal-d16 stability versus non-deuterated octanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Octanal-d16 and its non-deuterated counterpart, octanal. The substitution of hydrogen with deuterium can significantly impact the physicochemical properties of a molecule, leading to enhanced stability. This guide explores the theoretical basis for this increased stability, presents illustrative experimental data, and provides detailed protocols for assessing aldehyde stability.
The Kinetic Isotope Effect: A Stability Advantage for Deuterated Compounds
The primary reason for the enhanced stability of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of this bond, such as oxidation or metabolic degradation, proceed at a slower rate for the deuterated compound.[2] This increased stability can be advantageous in various applications, including drug development, where it can lead to improved pharmacokinetic profiles.[3]
Quantitative Stability Comparison
| Parameter | Condition | Octanal (Non-deuterated) | This compound (Deuterated) | Expected Fold-Increase in Stability for this compound |
| Oxidative Stability | Air exposure, 40°C, 75% RH | Half-life (t½) = X hours | Half-life (t½) > X hours | 2-5 fold |
| Thermal Stability | 80°C in inert atmosphere | Decomposition Rate = Y %/day | Decomposition Rate < Y %/day | 1.5-3 fold |
| Metabolic Stability | In vitro liver microsomes | Metabolite Formation Rate = Z pmol/min/mg | Metabolite Formation Rate < Z pmol/min/mg | 3-8 fold |
Note: The values X, Y, and Z are placeholders. The expected fold-increase is an estimation based on the known principles of the kinetic isotope effect and data from analogous compounds.
Experimental Protocols
To empirically determine the stability of this compound and octanal, the following experimental protocols can be employed.
Experimental Protocol 1: Assessment of Oxidative and Thermal Stability by GC-MS
This protocol outlines a method to quantify the degradation of octanal and this compound under stressed conditions using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare stock solutions of both octanal and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For oxidative stability testing, aliquot the solutions into amber glass vials and expose them to air at a controlled temperature (e.g., 40°C) and humidity (e.g., 75% RH).
-
For thermal stability testing, aliquot the solutions into amber glass vials, purge with an inert gas (e.g., nitrogen), seal, and place in an oven at a controlled temperature (e.g., 80°C).
2. Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from each sample.
-
Prepare the samples for GC-MS analysis. This may involve derivatization to improve volatility and detection. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[4][5]
3. GC-MS Analysis:
-
Utilize a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[6]
-
The temperature program should be optimized to achieve good separation of the analyte from any degradation products.[6]
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the parent compounds and expected degradation products.
4. Data Analysis:
-
Quantify the peak area of the parent aldehyde at each time point.
-
Plot the natural logarithm of the peak area versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) for each compound under each condition using the formula: t½ = 0.693/k.
Experimental Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the degradation of aldehydes by observing changes in the characteristic aldehyde proton signal.
1. Sample Preparation:
-
Dissolve a known amount of octanal or this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For stability studies, the samples can be subjected to the same stress conditions as in the GC-MS protocol (e.g., elevated temperature or exposure to an oxidizing agent).
2. NMR Analysis:
-
Acquire a ¹H NMR spectrum at time zero. The aldehyde proton of octanal gives a characteristic signal around 9.7 ppm.[7][8][9]
-
Acquire subsequent spectra at various time intervals.
-
Integrate the aldehyde proton signal and compare it to an internal standard to quantify the remaining amount of the aldehyde.
3. Data Analysis:
-
Plot the percentage of remaining aldehyde against time to determine the degradation profile.
Visualizations
Experimental Workflow for Stability Testing
References
- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Justification for Using a Deuterated Internal Standard in Regulatory Submissions: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount for regulatory submissions. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts the accuracy, precision, and reliability of the results. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives, supported by experimental data and regulatory perspectives, to justify their preferential use in studies submitted to regulatory agencies such as the FDA and EMA.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] This subtle mass modification allows the IS to be distinguished from the analyte by the mass spectrometer while maintaining nearly identical physicochemical properties.[2] This near-identical behavior is the cornerstone of their superior performance in bioanalytical methods.[3]
The primary advantage of a deuterated IS is its ability to effectively compensate for variability throughout the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[4] Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, ensuring that any signal suppression or enhancement affecting the analyte is mirrored and corrected for by the internal standard.[5] This leads to more accurate and reliable quantification.[2][5]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of a stable isotope-labeled internal standard whenever possible.[4] The EMA has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS.[6]
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
While structural analog internal standards (compounds with a similar chemical structure to the analyte) are sometimes used, they often fall short in performance compared to their deuterated counterparts. Structural analogs may not co-elute perfectly with the analyte and can be affected differently by the matrix, leading to compromised data quality.[5]
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Deuterated IS more effectively compensates for matrix effects and extraction variability, leading to results closer to the true value.[7] |
| Precision (%CV) | Typically ≤10% | Can be >15% | The co-elution and similar ionization of deuterated IS reduce variability in the analyte-to-IS response ratio.[7] |
| Matrix Effect | Minimal to negligible | Can be significant | Near-identical physicochemical properties ensure that the deuterated IS experiences and corrects for the same matrix effects as the analyte.[2] |
| Extraction Recovery | Tracks analyte recovery closely | May differ significantly from analyte | Similarities in properties like polarity and solubility ensure consistent recovery between the deuterated IS and the analyte. |
| Regulatory Acceptance | Highly recommended (Gold Standard)[4] | Requires extensive justification and may face scrutiny[6] | Regulatory agencies recognize the superior ability of deuterated IS to ensure data integrity.[4][6] |
Table 2: Illustrative Experimental Data Comparison
The following table summarizes findings from a comparative study for the quantification of the depsipeptide kahalalide F, demonstrating the enhanced performance of a deuterated internal standard.[7]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Deuterated IS | 100.3 | 7.6 | Not statistically different from 100% (p=0.5) |
| Structural Analog IS | 96.8 | 8.6 | Statistically different from 100% (p<0.0005) |
This data clearly shows a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[7]
Experimental Protocols
A generalized workflow for a bioanalytical method validation using a deuterated internal standard with LC-MS/MS is provided below.
Objective: To validate a bioanalytical method for the quantification of a drug in human plasma using a deuterated internal standard.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Control human plasma from at least six different sources
-
Reagents for sample preparation (e.g., protein precipitation solvent like methanol or acetonitrile)
-
LC-MS/MS system
Methodology:
-
Stock and Working Solutions Preparation:
-
Prepare stock solutions of the analyte and the deuterated IS in an appropriate organic solvent.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the deuterated IS at a constant concentration.
-
-
Preparation of Calibration Standards and QC Samples:
-
Spike blank human plasma with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels.
-
Spike blank human plasma to prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of each sample (calibration standard, QC, or study sample), add the deuterated IS working solution.
-
Add a protein precipitation agent (e.g., methanol containing 1% zinc sulfate) to precipitate plasma proteins.[8]
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of the analyte and deuterated IS from potential interferences. Ideally, the analyte and deuterated IS should co-elute.[9]
-
Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated IS using multiple reaction monitoring (MRM).
-
-
Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated IS against the nominal concentration of the analyte.
-
Quantify the QC samples using the calibration curve.
-
The accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[10]
-
Visualizing the Rationale and Workflow
Caption: Justification for using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. scispace.com [scispace.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
The Gold Standard for Aldehyde Analysis: Unveiling the Advantages of Octanal-d16 in Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile compounds, the choice of an internal standard is paramount to achieving accurate and reliable results. In the realm of aldehyde analysis, particularly for mid-to-long chain aldehydes, Octanal-d16 has emerged as a superior internal standard for isotope dilution mass spectrometry (IDMS). This guide provides an objective comparison of this compound's performance against other common internal standards, supported by experimental data, to underscore its advantages in enhancing analytical accuracy and precision.
Isotope dilution mass spectrometry is a powerful technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "internal standard" experiences the same sample preparation and analysis conditions as the target analyte. By measuring the ratio of the native analyte to the isotopically labeled standard, variations in sample extraction, matrix effects, and instrument response can be effectively corrected, leading to highly accurate quantification.
The ideal internal standard should be chemically and physically as similar to the analyte as possible to ensure it behaves identically throughout the analytical process. This is where deuterated standards, such as this compound, excel.
Superior Performance of this compound: A Comparative Overview
This compound, a deuterated form of octanal, offers significant advantages over other internal standards, including non-deuterated structural analogs and other deuterated aldehydes. Its key benefits lie in its ability to closely mimic the behavior of octanal and other structurally similar aldehydes during analysis.
| Internal Standard | Analyte Suitability | Potential Issues | Co-elution with Octanal |
| This compound | Excellent for Octanal, Good for other mid-chain aldehydes | Potential for co-elution with Octanal, requiring good chromatographic resolution | Excellent |
| Heptanal-d14 | Good for C6-C10 aldehydes | May not perfectly mimic the extraction efficiency of longer-chain aldehydes | Good |
| Nonanal-d18 | Excellent for Nonanal, Good for other longer-chain aldehydes | May not be ideal for shorter-chain aldehydes | Fair |
| 2-Heptanone | Fair (Structural Analog) | Different chemical properties can lead to variations in extraction and ionization efficiency | Poor |
Experimental Data Highlights
While specific quantitative data for this compound is often embedded within broader studies, the principles of isotope dilution using analogous deuterated standards demonstrate a clear advantage. For instance, in the analysis of volatile compounds in food matrices, methods employing deuterated aldehyde standards consistently show better accuracy and precision compared to those using structural analogs.
A study validating an analytical method for volatile aldehydes using a deuterated internal standard demonstrated excellent linearity (R² > 0.99), precision (RSD < 15%), and accuracy (recovery of 85-115%) for a range of aldehydes, including octanal.[1] Although this particular study used cis-4-Heptenal-D2, the results are indicative of the performance expected from a well-chosen deuterated standard like this compound.
Experimental Protocol: Quantification of Octanal in a Food Matrix using this compound by GC-MS
This protocol provides a general framework for the quantification of octanal in a food sample using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
Octanal standard
-
This compound internal standard
-
Organic solvent (e.g., methanol, hexane)
-
Sodium chloride
-
Deionized water
-
Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
GC-MS system
Sample Preparation
-
Homogenization: Homogenize the food sample to ensure uniformity.
-
Sample Aliquoting: Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample. The amount should be chosen to be within the calibration range.
-
Matrix Modification: Add a saturated sodium chloride solution to the vial to improve the partitioning of volatile compounds into the headspace.
-
Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.
Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Exposure: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Column: Use a suitable capillary column (e.g., DB-5ms, HP-INNOWax).
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of octanal and other compounds of interest. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both octanal and this compound.
-
Octanal: e.g., m/z 44, 57, 70, 84
-
This compound: e.g., m/z 52, 66, 80, 98 (ions will be shifted by the mass of the deuterium atoms)
-
-
Calibration and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of octanal and a constant concentration of this compound.
-
Analysis: Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Data Processing: For each standard and sample, calculate the ratio of the peak area of octanal to the peak area of this compound.
-
Quantification: Plot the peak area ratio against the concentration of octanal for the calibration standards to generate a calibration curve. Use the peak area ratio from the sample to determine the concentration of octanal in the sample from the calibration curve.
Visualizing the Workflow
Figure 1. Workflow for quantitative analysis using isotope dilution mass spectrometry.
Logical Framework for Method Validation
Figure 2. Key parameters for analytical method validation.
References
Safety Operating Guide
Safe Disposal of Octanal-d16: A Step-by-Step Guide
The proper disposal of Octanal-d16, a deuterated aldehyde used in mass spectrometry, is critical for maintaining laboratory safety and environmental compliance.[1] This guide provides detailed procedures for its handling and disposal, ensuring the safety of researchers and drug development professionals. While specific safety data for this compound is limited, the procedures outlined are based on the known hazards of its non-deuterated counterpart, Octanal, which is classified as a flammable liquid and a skin and eye irritant.[2][3]
Hazard Summary and Safety Precautions
Octanal is a flammable liquid and vapor that can cause serious eye irritation and skin irritation.[2][3] It is also considered toxic to aquatic organisms with long-term effects.[2][4] Therefore, handling and disposal require strict adherence to safety protocols to prevent ignition, exposure, and environmental contamination.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3][5]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][3][5]
-
Avoid inhalation of vapors and contact with skin and eyes.[2]
Quantitative Data for Octanal
| Property | Value | Source |
| Flammability | Flammable Liquid and Vapor (Category 3) | [2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [2] |
| Oral LD50 (rat) | 5630 mg/kg | [4] |
| Dermal LD50 (rabbit) | 6350 mg/kg | [4] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] The following is a general procedure for its disposal as a hazardous chemical waste:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with flammable organic liquids.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Include the approximate quantity of the waste.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and secondary containment is recommended.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Octanal-d16
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Octanal-d16, a deuterated aldehyde. By offering clear operational and disposal plans, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
This compound, like its non-deuterated counterpart, is a flammable liquid and a skin and eye irritant.[1][2][3] As a volatile organic compound (VOC), it also poses an inhalation hazard.[4][5] Adherence to proper safety protocols is crucial to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. This is the last line of defense against chemical exposure.[4]
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body | Laboratory Coat | Should be flame-resistant or 100% cotton.[6] |
| Respiratory | Use in a Fume Hood | A properly functioning chemical fume hood is essential to avoid the build-up of explosive atmospheres.[6] In case of spills or inadequate ventilation, a respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure is critical for minimizing exposure and preventing accidents.
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary materials, including this compound, reaction vessels, and spill cleanup materials.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Conduct all work with this compound inside a chemical fume hood to control vapor accumulation.[7]
-
Keep the container tightly closed when not in use.[6]
-
Avoid contact with skin and eyes.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][6][8] Do not heat with an open flame.[6][7][9]
-
Use non-sparking tools and explosion-proof equipment.[1][3][8]
-
When transferring, ground and bond containers to prevent static discharge.[3][8]
-
-
Storage :
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Collection :
-
Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and appropriate container.[6]
-
Do not mix with incompatible waste streams.
-
-
Disposal Procedure :
-
Treat as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of flammable liquid waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Some institutions may offer chemical surplus programs or have specific protocols for the treatment of aldehyde waste.[11]
-
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. axxence.de [axxence.de]
- 4. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 5. corrosionpedia.com [corrosionpedia.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. echemi.com [echemi.com]
- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 11. epfl.ch [epfl.ch]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
